Salmeterol Xinafoate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNCVSCVHTPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89365-50-4 (Parent) | |
| Record name | Salmeterol xinafoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045798 | |
| Record name | Salmeterol xinafoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-08-3 | |
| Record name | Salmeterol xinafoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmeterol xinafoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmeterol xinafoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMETEROL XINAFOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Salmeterol Xinafoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol Xinafoate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a prolonged duration of action of approximately 12 hours, is attributed to its distinct molecular structure and interaction with the β2-adrenergic receptor.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Molecular Interaction with the β2-Adrenergic Receptor
This compound's primary mode of action is as a selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[3] Its high affinity and selectivity for the β2 receptor over the β1 receptor subtype are central to its therapeutic efficacy, minimizing potential cardiac side effects.
Binding Affinity and Selectivity
Salmeterol exhibits a high binding affinity for the β2-adrenergic receptor. The dissociation constant (Ki) for Salmeterol at the wild-type β2-adrenergic receptor has been reported to be approximately 1.5 nM. Furthermore, it demonstrates a high degree of selectivity, with a β1/β2 Ki ratio of approximately 1500, indicating a significantly lower affinity for the β1-adrenergic receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for β2-AR | 1.5 nM | |
| Selectivity Ratio (β1 Ki / β2 Ki) | ~1500 |
The "Exosite" Hypothesis and Prolonged Action
A key feature of Salmeterol's mechanism is its long duration of action, which is explained by the "exosite" binding hypothesis. In addition to the conventional binding of its saligenin head to the orthosteric active site of the receptor, Salmeterol's long, lipophilic aryloxyalkyl side chain anchors to a secondary site, termed the "exosite," located within the transmembrane domains 6 and 7 of the β2-adrenergic receptor. This anchoring allows the active head of the molecule to repeatedly engage with and stimulate the receptor's active site, resulting in sustained agonism.
Signaling Pathway
The binding of Salmeterol to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
-
G-Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme crucial for smooth muscle contraction.
-
Reduced Intracellular Calcium: PKA activation also leads to a decrease in intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The combination of MLCK inactivation and reduced intracellular calcium results in the relaxation of the airway smooth muscle, leading to bronchodilation.
Anti-inflammatory Properties
Beyond its primary bronchodilatory effects, Salmeterol exhibits anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators from mast cells and other inflammatory cells.
Inhibition of Mediator Release
In vitro studies on human lung mast cells have demonstrated that Salmeterol potently inhibits the antigen-induced release of several key inflammatory mediators.
| Mediator | -log IC50 | Reference |
| Histamine | 8.54 | |
| Leukotriene C4 (LTC4)/LTD4 | 9.07 | |
| Prostaglandin D2 | 8.81 |
Inhibition of Cytokine Production
Salmeterol has also been shown to inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-activated THP-1 cells with an IC50 of approximately 0.1 µM.
Pharmacokinetics and Clinical Efficacy
The clinical effects of this compound are a direct consequence of its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profile
Following inhalation, Salmeterol is absorbed into the systemic circulation, although plasma concentrations are generally low.
| Parameter | Value | Condition | Reference |
| Tmax (Time to maximum concentration) | 0.240 h | 50 µg inhaled dose in asthmatic patients | |
| Cmax (Maximum concentration) | 47.897 pg/mL | 50 µg inhaled dose in asthmatic patients |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Salmeterol in improving lung function in patients with COPD. A meta-analysis of several studies showed a statistically significant improvement in Forced Expiratory Volume in 1 second (FEV1) compared to placebo.
| Parameter | Improvement | Patient Population | Reference |
| FEV1 | 73 mL difference vs placebo/usual therapy (p < 0.0001) | COPD patients |
Experimental Protocols
The understanding of this compound's mechanism of action has been built upon a foundation of rigorous experimental methodologies. Below are outlines of key experimental protocols.
Radioligand Binding Assay (for determining binding affinity)
This assay is used to determine the affinity of Salmeterol for the β2-adrenergic receptor.
Objective: To determine the dissociation constant (Ki) of Salmeterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A fixed concentration of cell membranes and radiolabeled ligand are incubated with varying concentrations of unlabeled Salmeterol.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay (for determining functional activity)
This assay measures the ability of Salmeterol to stimulate the production of cAMP.
Objective: To determine the EC50 of Salmeterol for adenylyl cyclase activation.
Materials:
-
Cell membranes expressing the β2-adrenergic receptor and adenylyl cyclase.
-
This compound.
-
ATP (substrate).
-
[α-³²P]ATP (tracer).
-
Assay buffer (containing Mg²⁺, an essential cofactor).
-
Reagents for stopping the reaction and separating cAMP (e.g., perchloric acid, Dowex and alumina columns).
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with varying concentrations of Salmeterol in the presence of ATP and [α-³²P]ATP.
-
Reaction: The adenylyl cyclase enzyme, activated by the Salmeterol-bound receptor, converts [α-³²P]ATP to [³²P]cAMP.
-
Termination: The reaction is stopped after a defined period.
-
Separation: The [³²P]cAMP is separated from the unreacted [α-³²P]ATP using chromatography.
-
Quantification: The amount of [³²P]cAMP produced is measured using a scintillation counter.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration of Salmeterol that produces 50% of the maximal response.
Conclusion
This compound's mechanism of action is a multifaceted process centered on its selective and prolonged agonism of the β2-adrenergic receptor. Its unique molecular structure, particularly its long lipophilic side chain, facilitates a sustained interaction with the receptor via an exosite, leading to a prolonged signaling cascade that results in effective bronchodilation. Furthermore, its anti-inflammatory properties contribute to its overall therapeutic benefit in the management of obstructive airway diseases. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, fostering a deeper understanding of this important therapeutic agent.
References
An In-depth Technical Guide to the Pharmacological Properties of Salmeterol Xinafoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a prolonged duration of action and high selectivity for the β2-AR, distinguishes it from short-acting β2-AR agonists. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key assays and structured data summaries are presented to facilitate further research and development in the field of respiratory therapeutics.
Physicochemical Properties
This compound is the 1-hydroxy-2-naphthoic acid salt of Salmeterol. The lipophilic nature of the salmeterol base is a key contributor to its long duration of action.[1]
| Property | Value |
| Chemical Formula | C36H45NO7 |
| Molecular Weight | 603.7 g/mol [2] |
| Physical State | White to off-white powder |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) |
| logP (Salmeterol) | 3.82 (ALOGPS)[3] |
| pKa (Salmeterol) | 10.12 (strongest acidic), 9.4 (strongest basic)[3] |
Pharmacodynamics
Mechanism of Action
Salmeterol is a selective, long-acting β2-adrenergic agonist. Its primary mechanism of action involves the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.
The prolonged duration of action of Salmeterol, approximately 12 hours, is attributed to its high lipophilicity. This property allows the molecule to dissolve in the lipid bilayer of cell membranes, creating a depot from which it can gradually diffuse to and activate the β2-adrenergic receptors. An alternative hypothesis suggests that the long side chain of salmeterol binds to an "exosite" on the receptor, allowing the active head to continuously engage with the receptor's active site.
Receptor Binding and Functional Potency
Salmeterol exhibits high affinity and selectivity for the β2-adrenergic receptor.
| Parameter | Value | Reference(s) |
| β2-AR Binding Affinity (pKA) | 7.4 | |
| β2-AR vs β1-AR Selectivity Ratio (Binding) | 1400- to 3000-fold | |
| Adenylyl Cyclase Activation (EC50) | Intrinsic efficacy ~12% of isoproterenol |
Signaling Pathway
The binding of Salmeterol to the β2-AR initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Following inhalation, Salmeterol is absorbed systemically, although plasma concentrations are generally low due to the low therapeutic dose.
| Parameter | Description | Reference(s) |
| Time to Peak (Tmax) | 5 minutes (in healthy volunteers) | |
| Peak Concentration (Cmax) | 715 pg/mL (at steady-state in heart failure patients) | |
| Protein Binding | 96% (primarily to albumin and alpha-1-acid glycoprotein) | |
| Metabolism | Extensively metabolized by hydroxylation, primarily via CYP3A4, to α-hydroxysalmeterol. | |
| Elimination Half-life | 5.5 hours | |
| Excretion | Primarily in feces (57.4%) and to a lesser extent in urine (23%). Less than 5% is excreted as unchanged drug in the urine. |
Clinical Efficacy
Salmeterol has demonstrated significant efficacy in improving lung function in patients with asthma and COPD.
| Study Population | Intervention | Outcome Measure | Result | Reference(s) |
| Asthma | Salmeterol/Fluticasone Easyhaler® | FEV1 | Mean FEV1 improved from 76.0% to 84.7% of predicted value over 12 weeks. | |
| COPD | Salmeterol/Fluticasone Easyhaler® | FEV1 | Mean FEV1 improved from 53.8% to 59.9% of predicted value over 12 weeks. | |
| COPD | Salmeterol 50 mcg twice daily vs. placebo/usual therapy (meta-analysis) | FEV1 | 73 mL greater increase in average FEV1 over 12 months compared to placebo/usual therapy. | |
| COPD | Salmeterol/Fluticasone combination | FEV1 | Statistically significant improvement in FEV1 of 0.21 ± 0.25 L from baseline after 12 months. | |
| Heart Failure | Chronic inhaled Salmeterol (84 mcg every 12 hours) vs. placebo | FEV1 | Significant 6% improvement in FEV1 compared with placebo. |
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity of Salmeterol for the β2-AR using a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing β2-AR
-
Radioligand (e.g., [125I]-cyanopindolol)
-
This compound
-
Non-labeled antagonist (e.g., propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the β2-AR through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Salmeterol.
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), excess non-labeled antagonist (for non-specific binding), or Salmeterol to the wells. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Salmeterol concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This protocol describes a method to measure the functional agonism of Salmeterol by quantifying its ability to stimulate cAMP production.
Materials:
-
Cells expressing β2-AR and adenylyl cyclase (e.g., HEK293)
-
This compound
-
Forskolin (positive control)
-
ATP
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Salmeterol or a positive control (e.g., forskolin) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Salmeterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound's distinct pharmacological profile, underpinned by its high selectivity for the β2-AR and its prolonged duration of action, establishes it as a cornerstone in the maintenance therapy of obstructive airway diseases. This guide provides a detailed technical overview of its properties and the methodologies used for their characterization, serving as a valuable resource for the scientific community engaged in respiratory drug discovery and development. Further research into the nuanced molecular interactions of Salmeterol with the β2-AR and its signaling pathways will continue to inform the development of next-generation respiratory therapeutics.
References
Discovery and synthesis of Salmeterol Xinafoate
An In-depth Technical Guide to the Discovery and Synthesis of Salmeterol Xinafoate
Introduction
This compound is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development marked a significant advancement in respiratory medicine, offering prolonged bronchodilation and improved symptom control. This document provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development
The development of salmeterol was a strategic effort to improve upon existing short-acting β2-agonists like salbutamol (albuterol). The primary goal was to create a compound with a significantly longer duration of action to manage nocturnal asthma symptoms and provide sustained bronchodilation.[3][4]
Developed by Glaxo (now GlaxoSmithKline), salmeterol was patented in 1983 and introduced for medical use in 1990.[5] The key structural modification from its predecessor, salbutamol, was the extension of the N-substituent with a long, lipophilic aralkyloxy-alkyl side chain. This chain's length and lipophilicity are crucial to its unique pharmacological profile, allowing it to persist at the receptor site for an extended period. This design was based on a theoretical "exosite" model, where the long side chain anchors the molecule to a secondary binding site on or near the β2-adrenergic receptor, allowing the active saligenin head to repeatedly engage with the receptor's active site.
Chemical Synthesis
The synthesis of this compound can be achieved through various routes. A common approach involves starting from salicylaldehyde. The following is a representative synthetic pathway.
-
Condensation: An initial key step involves the condensation of a protected salicylaldehyde derivative with an amine bearing the characteristic long side chain, 4-phenyl-1-butanol.
-
Reduction: The resulting intermediate undergoes reduction, typically using a reducing agent to convert a ketone or imine to the desired alcohol or amine functionality.
-
Deprotection & Hydrogenolysis: Protective groups are removed, and catalytic hydrogenolysis is often employed.
-
Salt Formation: The final salmeterol free base, which can be an oily product, is reacted with 1-hydroxy-2-naphthoic acid (xinafoic acid) in a suitable solvent like methanol to form the stable crystalline salt, this compound.
Mechanism of Action
Salmeterol exerts its therapeutic effect through selective agonism of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the airways.
-
Receptor Binding: Salmeterol's saligenin "head" binds to the active site of the β2-receptor, while its long lipophilic "tail" is proposed to bind to an "exosite" nearby. This anchoring is believed to be responsible for its long duration of action.
-
G-Protein Activation: Receptor activation stimulates the associated Gs-alpha subunit of the G-protein.
-
Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
PKA Activation & Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of myosin light-chain phosphorylation, calcium sequestration, and relaxation of the bronchial smooth muscle. This leads to bronchodilation and improved airflow.
Quantitative Data
Table 1: Pharmacokinetic Properties of Salmeterol
This table summarizes key pharmacokinetic parameters following a 50µg inhaled dose in asthmatic patients.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.240 hours | |
| Cmax (Peak Plasma Concentration) | 47.897 pg/mL | |
| AUC (Area Under the Curve) | 156.041 pg/mL/h | |
| Plasma Protein Binding | 96% | |
| Metabolism | Predominantly by CYP3A4 | |
| Elimination | 57.4% in feces, 23% in urine | |
| Elimination Half-life | 5.5 hours |
Table 2: Receptor Binding Affinity and Potency
This table provides comparative data on the binding affinity and potency of salmeterol and other β-agonists.
| Compound | Receptor | Parameter | Value | Reference |
| Salmeterol | β2 | Ki | 1.5 nM | |
| β2 | pKi | 8.3 ± 0.04 | ||
| β1 | pKi | 5.7 ± 0.04 | ||
| β1:β2 Selectivity Ratio | Ki Ratio | ~1500 | ||
| Guinea Pig Trachea | pD2 | 9.2 ± 0.03 | ||
| Formoterol | β2 | pKi | 8.2 ± 0.09 | |
| β1 | pKi | 6.25 ± 0.06 | ||
| Albuterol | β2 | pKi | 5.83 ± 0.06 | |
| β1 | pKi | 4.71 ± 0.16 |
pKi is the negative log of the inhibitor constant (Ki); pD2 is the negative log of the agonist concentration that produces 50% of the maximal effect.
Table 3: Summary of Clinical Efficacy Data
This table highlights key outcomes from clinical trials involving salmeterol.
| Study Type | Comparator(s) | Key Outcome | Result | Reference |
| Meta-analysis (9 trials) | Placebo or Salbutamol | Bronchial Responsiveness | 3.5-fold increase in PC20 doubling dose 1 hour post-first dose. | |
| Crossover Trial (12-wk) | Salbutamol, Placebo | Asthma Quality of Life | Quality of life was statistically and clinically superior with salmeterol compared to both placebo and salbutamol. | |
| Pooled Analysis (2 trials) | Salmeterol alone | COPD Exacerbations | Fluticasone/Salmeterol combination therapy is superior to salmeterol alone in reducing exacerbations. |
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of salmeterol for the β2-adrenergic receptor using radioligand competition.
-
Objective: To quantify the affinity of a test compound (salmeterol) by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing β2-adrenergic receptors (e.g., guinea pig lung).
-
Radioligand: [125I]iodocyanopindolol.
-
Test compound: Salmeterol, various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., (-)-alprenolol).
-
Incubation Buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters and a cell harvester for separation.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of salmeterol.
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [125I]iodocyanopindolol, and varying concentrations of salmeterol (or buffer for total binding, or excess non-labeled antagonist for non-specific binding).
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the salmeterol concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.
-
Adenylyl Cyclase Activation Assay
This protocol describes a functional assay to measure the ability of salmeterol to stimulate cAMP production.
-
Objective: To measure the functional consequence of β2-receptor activation by quantifying the enzymatic production of cAMP from ATP.
-
Materials:
-
Cell membrane preparations expressing the β2-receptor.
-
Test compound: Salmeterol, various concentrations.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Substrate: ATP, including a radiolabeled tracer such as [α-32P]ATP.
-
Reaction stop solution (e.g., a solution containing SDS and unlabeled cAMP).
-
-
Methodology:
-
Pre-incubation: Incubate cell membranes with varying concentrations of salmeterol in the assay buffer on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP/[α-32P]ATP substrate mixture and transferring the tubes to a 30°C or 37°C water bath for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution and heating the samples (e.g., boiling water bath) to denature the enzymes.
-
cAMP Separation: The key step is to separate the product, [32P]cAMP, from the unreacted substrate, [α-32P]ATP. This is classically done using sequential column chromatography over Dowex and Alumina columns.
-
Quantification: The radioactivity of the eluted [32P]cAMP fraction is measured using a scintillation counter.
-
Data Analysis: Convert the measured radioactivity (cpm) to the amount of cAMP produced (pmol/mg protein/min). Plot the cAMP production against the logarithm of the salmeterol concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
References
- 1. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. axplora.com [axplora.com]
- 3. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Salmeterol - Wikipedia [en.wikipedia.org]
The Pharmacokinetics and Pharmacodynamics of Salmeterol Xinafoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its extended duration of action, approximately 12 hours, distinguishes it from short-acting beta-2 agonists (SABAs) and makes it a cornerstone in the maintenance therapy of these respiratory conditions.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a resource for professionals in the field of drug development and respiratory medicine.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Upon inhalation, the xinafoate salt dissociates into salmeterol and 1-hydroxy-2-naphthoic acid (xinafoate moiety), which are then independently absorbed, distributed, metabolized, and eliminated.[4][5]
Absorption
Following oral inhalation, salmeterol is absorbed into the systemic circulation primarily through the lungs. Due to the low doses administered and subsequent low plasma concentrations, pharmacokinetic data can be challenging to obtain. However, sensitive analytical methods have allowed for the characterization of its absorption profile. A peak plasma concentration (Cmax) is typically reached within 5 to 20 minutes after inhalation. A second, smaller peak may be observed 45 to 90 minutes post-inhalation, likely due to the gastrointestinal absorption of the swallowed portion of the inhaled dose.
Distribution
Salmeterol is highly lipophilic, a property that contributes to its long duration of action by allowing it to partition into the lipid bilayer of cell membranes in the airways, creating a depot from which the drug can gradually diffuse to the β2-adrenergic receptors. It is extensively bound to plasma proteins, approximately 96%, primarily to albumin and alpha-1-acid glycoprotein. The volume of distribution of the central compartment in asthmatic patients is reported to be 177 L.
Metabolism
The metabolism of salmeterol is extensive and occurs predominantly in the liver. The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4), which catalyzes the aliphatic oxidation of salmeterol to its major metabolite, α-hydroxysalmeterol.
Excretion
Salmeterol and its metabolites are eliminated from the body through both fecal and urinary excretion. The majority of an administered dose is excreted in the feces (approximately 57.4%), with a smaller portion eliminated in the urine (around 23%). Less than 5% of a dose is excreted as unchanged salmeterol in the urine. The elimination half-life of salmeterol is approximately 5.5 hours.
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.240 hours (approx. 14.4 minutes) | |
| Peak Plasma Concentration (Cmax) | 47.897 pg/mL (following a 50 µg dose) | |
| Area Under the Curve (AUC) | 156.041 pg/mL/h (following a 50 µg dose) | |
| Bioavailability | Low systemic bioavailability after inhalation | |
| Protein Binding | 96% | |
| Volume of Distribution (Central Compartment) | 177 L | |
| Elimination Half-life | 5.5 hours | |
| Clearance | Average clearance of 392 L/h in asthmatic patients |
Pharmacodynamics
Mechanism of Action
Salmeterol exerts its therapeutic effect through its selective agonism of the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Binding of salmeterol to these receptors initiates a signaling cascade that results in bronchodilation.
Signaling Pathway
The binding of Salmeterol to the β2-adrenergic receptor activates the stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins within the smooth muscle cell. This cascade of events ultimately leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and improved airflow.
Caption: this compound Signaling Pathway.
Receptor Binding
Salmeterol exhibits high selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor. A key feature contributing to its long duration of action is its interaction with an "exosite" or "exo-domain" on the β2-adrenergic receptor, in addition to the active site. The long lipophilic tail of the salmeterol molecule is thought to anchor it to this exosite, allowing the active head of the molecule to repeatedly engage with the receptor's active site.
| Parameter | Value | Reference(s) |
| Receptor Target | β2-Adrenergic Receptor | |
| Receptor Affinity (Ki) | 1.5 nM for wild-type β2AR | |
| Selectivity | High selectivity for β2 over β1 receptors | |
| Duration of Action | Approximately 12 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound.
Pharmacokinetic Analysis in Human Plasma by LC-MS/MS
This protocol describes the general steps for quantifying salmeterol concentrations in human plasma.
-
Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of this compound. Plasma is separated by centrifugation.
-
Sample Preparation:
-
To a known volume of plasma (e.g., 0.5 mL), add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant, containing salmeterol, is then subjected to solid-phase extraction (SPE) for further purification and concentration.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography: Separate salmeterol from other components in the sample using a suitable C18 column and a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid).
-
Tandem Mass Spectrometry: Detect and quantify salmeterol using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for salmeterol and the internal standard are monitored to ensure specificity and sensitivity.
-
-
Data Analysis: Construct a calibration curve using standards of known salmeterol concentrations. Use the peak area ratios of salmeterol to the internal standard to determine the concentration of salmeterol in the plasma samples.
Caption: Workflow for Pharmacokinetic Analysis.
Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo assay is used to assess the pharmacodynamic effect of bronchodilators.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings of approximately 2-3 mm in width.
-
Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Contraction and Relaxation Measurement:
-
Connect the tracheal rings to an isometric force transducer to record changes in muscle tension.
-
Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine or methacholine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
-
Data Analysis:
-
Measure the relaxation response at each concentration of salmeterol as a percentage of the pre-induced contraction.
-
Plot a concentration-response curve and determine the EC50 (the concentration of salmeterol that produces 50% of the maximal relaxation).
-
In Vitro Metabolism using Human Liver Microsomes
This assay helps to identify the metabolic pathways and the enzymes involved in the metabolism of a drug.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and this compound in a suitable buffer.
-
In separate experiments, include selective chemical inhibitors of specific CYP isoforms (e.g., ketoconazole for CYP3A4) to identify the responsible enzyme(s).
-
Incubate the mixture at 37°C for a specified period.
-
-
Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug (salmeterol) and its metabolites.
-
-
Data Interpretation:
-
Compare the metabolite profiles in the presence and absence of specific CYP inhibitors to determine the contribution of each enzyme to the metabolism of salmeterol.
-
Conclusion
This compound's distinct pharmacokinetic profile, characterized by its high lipophilicity and prolonged retention in the airways, underpins its long-acting pharmacodynamic effects. Its selective agonism of the β2-adrenergic receptor and the subsequent activation of the adenylyl cyclase-cAMP signaling pathway lead to effective and sustained bronchodilation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of respiratory therapeutics. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance the treatment of asthma and COPD.
References
- 1. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 4. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of Salmeterol Xinafoate
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Salmeteral Xinafoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its specific molecular structure, which confers high selectivity for the β2-adrenoceptor and a prolonged duration of action. This document provides a comprehensive technical overview of this compound, detailing its molecular and chemical properties, mechanism of action, and relevant experimental methodologies. Quantitative data are systematically presented, and key processes are visualized through signaling pathway and workflow diagrams to support advanced research and development activities.
Molecular Structure and Chemical Identity
This compound is an ionic salt formed by the combination of the active moiety, Salmeterol, and 1-hydroxy-2-naphthoic acid (xinafoate).[2][3] The systematic IUPAC name for the compound is 4-Hydroxy-α¹-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt.[4][5]
The Salmeterol base is characterized by a saligenin head (a 4-hydroxy-α¹-substituted 1,3-benzenedimethanol group), which is responsible for binding to and activating the β2-adrenergic receptor. A key structural feature is its long, lipophilic N-substituted side chain, specifically a 6-(4-phenylbutoxy)hexyl group. This aliphatic chain is crucial for its long duration of action, as it is believed to anchor the molecule to an "exosite" within or near the receptor, allowing for repeated binding and activation. The xinafoate moiety is a counter-ion with no significant pharmacological activity.
The crystal structure of this compound (Form I) has been determined to be triclinic (space group P-1). In the solid state, the salmeterol cation and xinafoate anion are linked by N–H···O and O–H···O hydrogen bonds, which influence the conformation of the salmeterol molecule.
Physicochemical Properties
The chemical and physical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is typically a white to off-white solid. A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₅H₃₇NO₄ • C₁₁H₈O₃ | |
| Molecular Weight | 603.75 g/mol | |
| CAS Number | 94749-08-3 | |
| Melting Point | 137-138°C | |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol; slightly soluble in water. | |
| pKa | 8.3 and 10.3 | |
| Appearance | White to Off-White Solid |
Mechanism of Action and Signaling Pathway
Salmeterol is a potent and highly selective β2-adrenergic receptor agonist. Its primary mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action alleviates the bronchoconstriction characteristic of asthma and COPD.
Beyond bronchodilation, Salmeterol also exhibits anti-inflammatory properties by inhibiting the release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs. The long duration of action (approximately 12 hours) is a hallmark of Salmeterol, attributed to the high lipophilicity of its side chain, which allows it to remain associated with the cell membrane and persistently engage the β2-receptor.
References
- 1. axplora.com [axplora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Adrenergic beta-2 Receptor Agonists: R&D Systems [rndsystems.com]
- 5. Crystal structure of this compound form I (Serevent®Diskus®), (C25H37NO4)(C11H8O3) | Powder Diffraction | Cambridge Core [cambridge.org]
A Technical Guide to Salmeterol Xinafoate for Asthma and COPD Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol Xinafoate is a long-acting β2-adrenergic receptor agonist (LABA) integral to the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2] Unlike short-acting β2-agonists (SABAs) used for acute symptom relief, salmeterol provides extended bronchodilation for approximately 12 hours, making it a cornerstone for maintenance therapy.[3][4] Its unique molecular structure and pharmacokinetic profile confer a prolonged duration of action, which has been a significant advancement in controlling symptoms and improving lung function in patients with obstructive airway diseases.[5]
This technical guide provides an in-depth exploration of this compound, focusing on its core mechanism of action, quantitative pharmacological data, and detailed experimental protocols. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of respiratory therapeutics.
Molecular Profile and Pharmacodynamics
Salmeterol is a selective β2-adrenergic receptor agonist characterized by a long, lipophilic side chain. This structural feature is crucial for its extended duration of action, allowing the molecule to anchor within the lipid bilayer of the cell membrane near the β2-adrenergic receptor (β2AR). This creates a local reservoir from which the active portion of the molecule can continuously engage with the receptor's active site.
Mechanism of Action: The primary therapeutic effect of salmeterol is achieved through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a Gs protein-coupled signaling cascade:
-
Receptor Binding: Salmeterol binds to the β2AR.
-
G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of its associated G-protein.
-
Adenylyl Cyclase Activation: The Gs alpha subunit activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.
Beyond its primary bronchodilatory function, salmeterol also exhibits anti-inflammatory properties by inhibiting the release of mediators like histamine and leukotrienes from mast cells in the lungs.
Caption: The canonical β2-adrenergic receptor signaling pathway activated by Salmeterol.
Biased Agonism: Salmeterol is considered a partial agonist and exhibits biased agonism. It potently activates the Gs-cAMP pathway responsible for bronchodilation while only weakly recruiting β-arrestin. The limited β-arrestin recruitment is significant because β-arrestin is involved in receptor desensitization and internalization. This bias may contribute to salmeterol's sustained therapeutic effect and a lower potential for tolerance development compared to other agonists.
Caption: Logical flow of Salmeterol's biased agonism, favoring the Gs pathway over β-arrestin.
Quantitative Pharmacological Data
The efficacy and selectivity of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points for researchers.
| Parameter | Species/System | Value | Reference |
| pEC₅₀ (cAMP accumulation) | CHO cells (human β2AR) | 9.6 | |
| CHO cells (human β1AR) | 6.1 | ||
| CHO cells (human β3AR) | 5.9 | ||
| Affinity (pKA) | Guinea-pig trachea | 7.4 | |
| Dissociation Constant (Kd) | β2AR | 1 to 2 nM | |
| Intrinsic Efficacy | Guinea-pig trachea | Partial agonist (~3-fold lower than salbutamol) |
Table 1: Receptor Affinity, Selectivity, and Efficacy. This data highlights salmeterol's high potency and selectivity for the β2-adrenergic receptor.
| Parameter | Value | Reference |
| Route of Administration | Oral Inhalation | |
| Systemic Bioavailability | Low or undetectable at therapeutic doses | |
| Plasma Protein Binding | 96% | |
| Terminal Elimination Half-life | ~5.5 hours | |
| Duration of Action | ~12 hours |
Table 2: Pharmacokinetic Properties of Salmeterol. The high protein binding and low systemic bioavailability minimize systemic side effects.
| Treatment Group (12 Weeks) | Mean Change from Baseline | Comparison vs. Placebo | Comparison vs. Ipratropium | Reference |
| Salmeterol (42 µg twice daily) | Significant improvement in FEV₁ | p < 0.0001 | p < 0.0001 | |
| Ipratropium (36 µg four times daily) | Improvement in FEV₁ | - | - | |
| Placebo | - | - | - | |
| Time to First COPD Exacerbation | Superior to both placebo and ipatropium (p < 0.05) |
Table 3: Summary of Clinical Efficacy in COPD (12-Week Multicenter Trial). Salmeterol demonstrated superior efficacy in improving lung function and reducing exacerbations compared to both placebo and ipratropium bromide.
Key Experimental Protocols for Preclinical Research
Reproducible and robust experimental models are critical for evaluating novel respiratory therapeutics. Below are detailed protocols for key in vitro and in vivo assays relevant to salmeterol research.
In Vitro Assays
Protocol 4.1.1: cAMP Accumulation Assay in HEK293 Cells
This assay quantifies the ability of a β2-agonist to stimulate the production of intracellular cAMP.
-
Materials & Reagents:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound, Isoproterenol (full agonist control), Propranolol (antagonist control).
-
Lysis buffer.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Cell Culture: Plate β2AR-HEK293 cells in 96-well or 384-well plates and grow to 80-90% confluency.
-
Starvation: Replace growth medium with serum-free medium for 2-4 hours prior to the assay.
-
Pre-incubation: Add PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate as per the kit manufacturer's instructions.
-
Detection: Transfer lysate to the detection plate and perform the cAMP measurement according to the kit protocol.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Caption: A typical experimental workflow for a cell-based cAMP accumulation assay.
Protocol 4.1.2: Isolated Organ Bath Assay (Guinea Pig Trachea)
This ex vivo assay measures the relaxant effect of compounds on pre-contracted airway smooth muscle.
-
Materials & Reagents:
-
Male Dunkin-Hartley guinea pigs (250-400g).
-
Krebs-Henseleit buffer.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Contractile agents (e.g., Histamine, Carbachol).
-
This compound, Salbutamol (comparator).
-
Isolated organ bath system with isometric force transducers.
-
-
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Contraction: Induce a submaximal, stable contraction using a contractile agent (e.g., 1 µM Histamine).
-
Compound Addition: Once a stable plateau is reached, add this compound or comparator compounds in a cumulative, concentration-dependent manner.
-
Measurement: Record the relaxation response as a percentage reversal of the induced tone.
-
Data Analysis: Plot the percentage relaxation against the log concentration of the compound. Fit the data to determine potency (EC₅₀) and efficacy (Emax).
-
In Vivo Models
Protocol 4.2.1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This is a widely used model to study hallmark features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.
-
Materials & Reagents:
-
BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA), Grade V.
-
Aluminum hydroxide (Alum) adjuvant.
-
Saline (sterile, pyrogen-free).
-
This compound formulation for inhalation/intranasal delivery.
-
Whole-body plethysmography equipment.
-
Methacholine.
-
-
Methodology:
-
Sensitization (Days 0 and 14): Administer an intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum.
-
Challenge (e.g., Days 21, 22, 23): Expose mice to an aerosolized solution of 1% OVA in saline for 30 minutes.
-
Therapeutic Intervention: Administer this compound (often in combination with an inhaled corticosteroid) via the desired route (e.g., intranasal, nebulization) 1 hour prior to each OVA challenge.
-
Assessment of AHR (Day 25): Place mice in whole-body plethysmographs. After establishing a baseline, expose them to increasing concentrations of nebulized methacholine. Record the enhanced pause (Penh) value as an index of airway obstruction.
-
Bronchoalveolar Lavage (BAL) (Day 25): After AHR measurement, euthanize the mice and perform a lung lavage with saline. Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and goblet cell metaplasia (mucus production) using H&E and PAS staining, respectively.
-
Caption: Timeline and key phases of the ovalbumin-induced allergic asthma model in mice.
Conclusion
This compound remains a critical therapeutic agent for the long-term management of asthma and COPD. Its efficacy is rooted in a well-defined mechanism of action as a selective, long-acting β2-adrenergic receptor agonist with a unique molecular pharmacology that includes biased agonism. For research and development professionals, a thorough understanding of its quantitative properties and the application of robust preclinical models are essential for innovating the next generation of respiratory medicines. The protocols and data presented in this guide offer a foundational resource for the continued investigation of salmeterol and the broader landscape of obstructive airway disease therapeutics.
References
The Dawn of a 12-Hour Bronchodilator: An In-depth Technical Guide to the Early Research on Salmeterol Xinafoate's Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational pre-clinical and clinical research that established Salmeterol Xinafoate as a long-acting beta-2 adrenergic agonist (LABA). We will explore the early experimental protocols, present the key quantitative data that demonstrated its prolonged 12-hour duration of action, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction: A Paradigm Shift in Asthma and COPD Management
Prior to the introduction of Salmeterol, the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD) was primarily reliant on short-acting beta-2 agonists (SABAs) like salbutamol, which offered rapid relief but required frequent dosing every 4 to 6 hours.[1] This often resulted in nocturnal symptoms and a significant burden on patient quality of life. The development of Salmeterol in the late 1980s marked a pivotal moment, offering sustained bronchodilation for approximately 12 hours, a breakthrough that would redefine maintenance therapy for obstructive airway diseases.[1][2]
The prolonged duration of action of Salmeterol is attributed to its unique molecular structure, specifically its long, lipophilic side chain.[3] This allows the molecule to anchor itself to an "exo-site" on or near the beta-2 adrenergic receptor, permitting repeated activation of the receptor over an extended period.[4] This guide will examine the seminal studies that first characterized this remarkable property.
Pre-clinical Investigations: Unveiling a Prolonged Effect
Early in-vitro and in-vivo animal studies were crucial in differentiating Salmeterol from its shorter-acting predecessors. A key focus of this research was to demonstrate a persistent relaxant effect on airway smooth muscle, even after the removal of the free drug from the surrounding environment.
In-Vitro Studies on Guinea Pig Trachea
Pioneering experiments utilized isolated guinea pig tracheal preparations to assess the onset and duration of action of new bronchodilator compounds.
A representative protocol from this era is as follows:
-
Tissue Preparation: Tracheas were excised from guinea pigs and cut into rings or strips. In some studies, the epithelium was removed to investigate its potential influence on drug action.
-
Mounting: The tracheal preparations were mounted in organ baths or superfusion apparatuses containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.
-
Contraction: A contractile agent, such as carbachol or prostaglandin F2α, was used to induce a stable, submaximal contraction of the tracheal smooth muscle.
-
Drug Administration: Salmeterol, salbutamol, or other beta-agonists were added to the bath or superfusion medium at various concentrations, and the resulting relaxation of the tracheal tissue was measured isometrically.
-
Washout and Duration Assessment: A key step to determine the duration of action was the "washout" phase. The tissues were continuously superfused with agonist-free medium to remove the drug. The persistence of the relaxant effect after washout was the primary indicator of a long duration of action.
-
Antagonism Studies: To confirm that the persistent effect was mediated by the beta-2 receptor, a beta-blocker like propranolol was introduced to observe if it reversed the relaxation induced by Salmeterol.
The following table summarizes typical findings from these early in-vitro experiments.
| Compound | Onset of Action | Duration of Action after Washout | Reversibility with Propranolol |
| Salmeterol | Slower | Persistent relaxation for up to 12 hours | Readily reversed |
| Salbutamol | Rapid | Rapidly reversed within minutes | Readily reversed |
| Isoprenaline | Rapid | Rapidly reversed within minutes | Readily reversed |
Table 1: Comparative in-vitro pharmacology of Salmeterol and short-acting beta-agonists in guinea pig trachea.
dot
Caption: In-vitro experimental workflow for assessing the duration of action.
Early Clinical Trials: Quantifying the 12-Hour Bronchodilation in Humans
Following the promising pre-clinical data, the focus shifted to evaluating Salmeterol's efficacy and duration of action in patients with asthma. A landmark early study was published by Ullman and Svedmyr in 1988, which provided the first clinical evidence of its long-acting profile.
Clinical Trial Protocol: A Comparative Study
The design of these early clinical trials was crucial in demonstrating the superiority of Salmeterol over existing therapies.
A typical protocol from this period is outlined below:
-
Patient Population: Adult patients with stable asthma were recruited for the study.
-
Study Design: A randomized, double-blind, crossover design was employed. This meant that each patient received all the study drugs (e.g., Salmeterol at different doses and a comparator like salbutamol) on separate occasions, with a washout period in between. The order in which they received the drugs was random, and neither the patients nor the investigators knew which drug was being administered at any given time.
-
Drug Administration: The drugs were administered via a metered-dose inhaler.
-
Efficacy Measurements: The primary endpoints were lung function parameters, specifically Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF).
-
Data Collection: FEV1 and PEF were measured at baseline and then at regular intervals for up to 12 hours post-inhalation. In the Ullman and Svedmyr (1988) study, measurements were taken in a clinical setting for the first 6 hours, and PEF was self-recorded by patients at home for the subsequent 6 hours.
-
Safety Monitoring: Cardiovascular parameters such as heart rate and blood pressure, as well as the incidence of tremor, were monitored to assess the safety and side-effect profile of the different doses.
Quantitative Data from Early Clinical Trials
The data from these trials clearly illustrated the prolonged bronchodilator effect of Salmeterol.
| Time Post-Inhalation | Mean Change in FEV1 (L) - Salbutamol 200 µg | Mean Change in FEV1 (L) - Salmeterol 50 µg |
| Peak (0-1 hour) | ~0.5 L | ~0.5 L |
| 6 hours | Returned to baseline | Significant bronchodilation maintained |
| 12 hours | - | Over 50% of the maximum effect remained |
Table 2: Summary of FEV1 changes over time from the Ullman and Svedmyr (1988) study.
| Time Post-Inhalation | Mean Change in PEF (L/min) - Salbutamol 200 µg | Mean Change in PEF (L/min) - Salmeterol 50 µg |
| Peak (0-2 hours) | ~74 L/min | ~71 L/min |
| 6 hours | Returned to baseline | Significant improvement maintained |
| 12 hours | - | Over 50% of the maximum effect remained |
Table 3: Summary of PEF changes over time from the Ullman and Svedmyr (1988) study.
These results were groundbreaking, demonstrating that while Salmeterol had a peak effect comparable to salbutamol, its duration of action was substantially longer, with a significant bronchodilator effect still present 12 hours after a single dose.
Mechanism of Action: The Molecular Basis for a Long-Lasting Effect
The prolonged duration of Salmeterol's action is a direct consequence of its interaction with the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).
dot
Caption: this compound's signaling pathway.
Upon inhalation, Salmeterol binds to the beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which initiates a cascade of phosphorylation events leading to the relaxation of the bronchial smooth muscle and, consequently, bronchodilation. The lipophilic side chain of Salmeterol is thought to anchor the molecule in the cell membrane, allowing it to repeatedly engage with the receptor, thus explaining its long duration of action.
Conclusion
The early pre-clinical and clinical research on this compound was instrumental in establishing its role as a cornerstone of maintenance therapy for asthma and COPD. The meticulous in-vitro studies on isolated airway tissues and the well-designed comparative clinical trials provided unequivocal evidence of its 12-hour duration of action. This body of work not only introduced a new therapeutic class of long-acting beta-2 agonists but also significantly advanced the management of chronic obstructive airway diseases, offering patients sustained symptom control and an improved quality of life. The principles and methodologies employed in these early studies continue to inform the development and evaluation of novel respiratory therapeutics today.
References
- 1. Salmeterol: an inhaled beta 2-agonist with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol, a new long acting inhaled beta 2 adrenoceptor agonist: comparison with salbutamol in adult asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
The Role of Salmeterol Xinafoate in Bronchodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is rooted in its ability to induce sustained bronchodilation, thereby alleviating airway obstruction and improving respiratory function. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the bronchodilatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism
This compound exerts its therapeutic effect through its selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[1][2] The binding of Salmeterol to the β2-AR initiates a cascade of intracellular events culminating in smooth muscle relaxation and bronchodilation.
Molecular Interactions and Binding Affinity
Salmeterol is a partial agonist at the β2-AR, meaning it does not elicit the maximum possible response from the receptor, even at saturating concentrations.[2][3] Its unique chemical structure, featuring a long, lipophilic N-substituent, is crucial for its high affinity and long duration of action.[4] This lipophilic tail is thought to interact with an "exosite" on or near the receptor, allowing the drug to remain anchored at the cell membrane and repeatedly engage with the receptor's active site.
The binding affinity of Salmeterol for the β2-AR has been quantified in various studies. The dissociation constant (Kd), a measure of the drug's affinity for its receptor, is a key parameter in understanding its potency.
| Parameter | Value | Cell/Tissue Type | Reference |
| Dissociation Constant (Kd) | ~1-2 nM | Not specified | |
| -log IC50 (High-affinity site) | 7.7 ± 0.15 | Dog Lung Membranes | |
| -log IC50 (Low-affinity site) | 5.6 ± 0.44 | Dog Lung Membranes |
Table 1: Binding Affinity of Salmeterol for the β2-Adrenergic Receptor. This table summarizes the reported binding affinity of Salmeterol, highlighting its high affinity for the receptor.
The Downstream Signaling Cascade
The activation of the β2-AR by Salmeterol triggers a well-defined signaling pathway that leads to bronchodilation.
Figure 1: this compound Signaling Pathway. This diagram illustrates the sequence of events following the binding of Salmeterol to the β2-adrenergic receptor, leading to bronchodilation.
Upon binding of Salmeterol, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
The resulting increase in intracellular cAMP levels is the central event in the bronchodilatory response. cAMP acts as a second messenger, activating downstream effector molecules, primarily Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of the airway smooth muscle. There is also evidence to suggest the involvement of another cAMP effector, the Exchange Protein directly activated by cAMP (EPAC), in mediating the anti-proliferative effects on airway smooth muscle cells.
Functional Potency and Efficacy
The functional consequence of the signaling cascade is the relaxation of constricted airway smooth muscle, leading to bronchodilation. The potency of Salmeterol in inducing this effect is typically measured by its half-maximal effective concentration (EC50).
| Parameter | Value | Cell/Tissue Type | Reference |
| cAMP Accumulation EC50 | 151.8 ± 49.1 fmol/µg protein (at 10⁻⁶ M) | Cultured Human Bronchial Epithelial Cells | |
| Tracheal Relaxation (vs. Carbachol-induced contraction) | More potent than salbutamol and formoterol | Guinea Pig Isolated Trachea | |
| Partial Agonism (vs. Isoproterenol) | Lower maximal effect | Not specified |
Table 2: Functional Potency and Efficacy of Salmeterol. This table presents data on the potency of Salmeterol in stimulating cAMP production and inducing airway smooth muscle relaxation, highlighting its partial agonist nature.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Lung tissue or cells expressing β2-AR (e.g., Basenji-greyhound dog lung membranes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., ¹²⁵I-cyanopindolol) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled β2-AR antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 of Salmeterol, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in determining the binding affinity of Salmeterol to the β2-adrenergic receptor.
cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured to confluence in appropriate media.
-
Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.
-
Stimulation: The cells are then incubated with varying concentrations of this compound for a specific time period (e.g., 24 hours).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is normalized to the total protein content of the cell lysate. A dose-response curve is generated to determine the EC50 of Salmeterol for cAMP accumulation.
Isolated Guinea Pig Tracheal Ring Relaxation Assay
Objective: To assess the functional effect of this compound on airway smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with a contractile agent, such as carbachol, to induce a stable level of muscle tone.
-
Drug Addition: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The changes in isometric tension of the tracheal rings are continuously recorded using a force transducer. Relaxation is measured as the percentage reversal of the pre-contraction.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 value for Salmeterol-induced relaxation is determined.
Figure 3: Tracheal Ring Assay Workflow. This diagram outlines the process of assessing the functional relaxation effect of Salmeterol on airway smooth muscle.
Pivotal Clinical Trial Methodologies
The clinical efficacy of this compound in producing bronchodilation has been established through numerous randomized, double-blind, placebo-controlled clinical trials.
Typical Study Design:
-
Participants: Patients with a diagnosis of asthma or COPD.
-
Intervention: Inhaled this compound (typically 50 µg twice daily) compared to placebo or an active comparator.
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in Forced Expiratory Volume in one second (FEV1).
-
Methodology:
-
Screening and Run-in Period: To establish a baseline and ensure patient stability.
-
Randomization: Patients are randomly assigned to treatment groups.
-
Treatment Period: Patients receive the study medication for a specified duration (e.g., 4 weeks).
-
Spirometry: FEV1 is measured at regular intervals, including pre-dose and at various time points post-dose, to assess the onset and duration of bronchodilation.
-
Data Analysis: Statistical analysis is performed to compare the change in FEV1 between the treatment groups.
-
Conclusion
This compound is a cornerstone in the management of obstructive airway diseases due to its potent and sustained bronchodilatory effects. Its high affinity for the β2-adrenergic receptor, coupled with its long duration of action, results from its unique molecular structure. The subsequent activation of the adenylyl cyclase/cAMP signaling pathway leads to the relaxation of airway smooth muscle. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and build upon the therapeutic benefits of β2-adrenergic receptor agonists.
References
- 1. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist [escholarship.org]
- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Salmeterol Xinafoate In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Salmeterol Xinafoate, a long-acting β2-adrenergic receptor (β2AR) agonist. Salmeterol is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). The following protocols and data are intended to guide researchers in pharmacology, drug discovery, and related fields in the characterization of Salmeterol and similar compounds.
Mechanism of Action
This compound is a selective β2-adrenergic receptor agonist.[1][2] Its long duration of action, approximately 12 hours, is attributed to its high lipophilicity, which allows it to partition into the cell membrane and gradually release to interact with the β2AR.[2] Upon binding to the β2AR, Salmeterol initiates a signaling cascade through the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing relaxation of airway smooth muscle and bronchodilation.
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological parameters for this compound from various studies.
| Parameter | Assay Type | Cell Line/Tissue | Value | Reference |
| Ki | Radioligand Binding | CHO cells expressing human β2AR | ~1.5 nM | N/A |
| -log IC50 (Histamine release) | Mediator Release Assay | Human lung fragments | 8.54 | |
| -log IC50 (LTC4/LTD4 release) | Mediator Release Assay | Human lung fragments | 9.07 | |
| -log IC50 (Prostaglandin D2 release) | Mediator Release Assay | Human lung fragments | 8.81 | |
| IC50 (IL-5-induced O2- release) | Superoxide Release Assay | Human eosinophils | 2.2 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Salmeterol signaling pathway.
Caption: General in vitro experimental workflow.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize this compound.
β2-Adrenergic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor (CHO-β2AR).
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
96-well plates.
Protocol:
-
Membrane Preparation:
-
Culture CHO-β2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Propranolol (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 50 µL of [³H]-CGP12177 to all wells (final concentration typically at its Kd, e.g., 0.5-1 nM).
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/C filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
Objective: To measure the ability of this compound to stimulate cyclic AMP production.
Materials:
-
Cells: HEK293 cells endogenously or recombinantly expressing the β2-adrenergic receptor.
-
Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).
-
Test Compound: this compound.
-
Stimulation Buffer: As provided in the kit or a suitable buffer like HBSS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
384-well white plates.
Protocol:
-
Cell Preparation:
-
Culture HEK293 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000-5,000 cells per well).
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the kit manufacturer's instructions, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate). This is typically done in a two-step addition of 5 µL of each reagent.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.
-
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on the viability of airway epithelial cells.
Materials:
-
Cells: A549 human lung carcinoma cells (or other relevant airway epithelial cell line).
-
Cell Culture Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
Protocol:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
If a significant decrease in viability is observed, an IC50 value can be determined.
-
References
Application Notes and Protocols for Salmeterol Xinafoate in Animal Models of Asthma
These application notes provide an overview and detailed protocols for utilizing Salmeterol Xinafoate in preclinical animal models of asthma. The information is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of action of long-acting beta2-agonists (LABAs) in asthma pathophysiology.
Introduction
This compound is a long-acting beta2-adrenergic receptor agonist (LABA) widely used in the clinical management of asthma for its bronchodilatory effects.[1] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the bronchial musculature, leading to the relaxation of airway smooth muscle.[1] This is mediated by the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] While its primary function is bronchodilation, preclinical studies in animal models have also investigated its potential anti-inflammatory properties, with some findings suggesting a more complex role in modulating airway inflammation.[3][4]
This document outlines two distinct protocols from published studies that utilize an ovalbumin (OVA)-induced murine model of allergic asthma to evaluate the effects of this compound. These models are instrumental in dissecting the drug's impact on key features of asthma, including airway hyperresponsiveness (AHR), airway inflammation, and underlying cellular and molecular pathways.
Key Signaling Pathways
The primary signaling pathway for this compound's bronchodilatory effect is the beta-2 adrenergic receptor pathway. Additionally, its immunomodulatory effects may involve the NF-κB and MAPK signaling pathways.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Airway Disease Model for Assessing Airway Hyperresponsiveness
This protocol is adapted from a study by Riesenfeld et al. (2010) and is designed to evaluate the effect of this compound on airway hyperresponsiveness and inflammation.
Experimental Workflow
Materials
-
Animals: BALB/c mice.
-
Reagents: Ovalbumin (OVA), this compound, Methacholine.
-
Equipment: Nebulizer, whole-body plethysmography system, centrifuge, microscope, histology processing equipment.
Procedure
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of OVA.
-
-
Treatment:
-
From day 19 to day 27, treat the mice once daily with nebulized this compound (3 mg/ml) for 20 minutes. A vehicle control group should be included.
-
-
Challenge:
-
From day 21 to day 26, challenge the sensitized mice with daily nebulized 1% OVA for a specified duration.
-
-
Outcome Assessment (48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure lung impedance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmography system.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells from the lungs. Process the BAL fluid (BALF) for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for mucus-containing cells.
-
Protocol 2: Ovalbumin/LPS-Induced Asthma Model for Assessing Anti-inflammatory Effects
This protocol is adapted from a study by Hu et al. (2012) and is designed to investigate the anti-inflammatory effects of this compound and its impact on underlying signaling pathways.
Experimental Workflow
Materials
-
Animals: C57BL/6 mice.
-
Reagents: Ovalbumin (OVA), Aluminum hydroxide (alum), Lipopolysaccharide (LPS), this compound, Methacholine, ELISA kits for cytokines, antibodies for Western blotting.
-
Equipment: Aerosol generator, whole-body plethysmography system, ELISA reader, Western blotting apparatus.
Procedure
-
Sensitization:
-
On days 0 and 14, sensitize C57BL/6 mice with an i.p. injection of 0.08 mg OVA and 0.1 ml aluminum hydroxide in PBS.
-
-
Challenge and Treatment:
-
On days 24, 25, and 26, expose the mice for 40 minutes to an aerosol containing 1% OVA and 0.01% LPS.
-
The treatment group will receive an aerosol containing 1% OVA, 0.01% LPS, and 10⁻⁵ mol/l this compound.
-
-
Outcome Assessment (on day 27):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing doses of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BALF for total and differential inflammatory cell counts.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF or lung homogenates using ELISA.
-
Western Blotting: Isolate proteins from lung tissue or specific cell populations (e.g., dendritic cells) to analyze the activation of NF-κB (phospho-IκBα, p65) and MAPK (phospho-ERK, -JNK, -p38) signaling pathways.
-
Data Presentation
The following tables summarize quantitative data from the cited animal model studies.
Table 1: Effects of Salmeterol on Airway Hyperresponsiveness and Inflammation in an OVA-Induced Allergic Airway Disease Model (adapted from Riesenfeld et al., 2010)
| Parameter | OVA Control | OVA + Salmeterol |
| Airway Mechanics | ||
| Elastance (% increase vs. naïve) | Baseline | 39% increase |
| BALF Cell Counts (cells/mL) | ||
| Total Cells | Increased vs. naïve | No significant reduction |
| Eosinophils | Increased vs. naïve | No significant reduction |
| Lung Histology (Semi-quantitative score) | ||
| Peribronchial Inflammation | Increased vs. naïve | No significant reduction |
| Epithelial Damage | Increased vs. naïve | No significant reduction |
Table 2: Effects of Salmeterol on Airway Inflammation and Cytokine Levels in an OVA/LPS-Induced Asthma Model (adapted from Hu et al., 2012)
| Parameter | OVA/LPS Control | OVA/LPS + Salmeterol |
| Airway Hyperresponsiveness (Penh) | ||
| Response to Methacholine | Increased | Significantly decreased |
| BALF Cell Counts | ||
| Total Inflammatory Cells | Increased | Significantly decreased |
| Eosinophils | Increased | Significantly decreased |
| Pro-inflammatory Cytokines (in BALF) | ||
| TNF-α | Increased | Significantly lower |
| IL-1β | Increased | Significantly lower |
| IL-6 | Increased | Significantly lower |
| Signaling Pathway Activation | ||
| NF-κB Activation | Increased | Inhibited |
| MAPK Activation (p-ERK, p-JNK, p-p38) | Increased | Decreased |
Conclusion
The provided protocols and data offer a framework for the preclinical evaluation of this compound in established murine models of asthma. The choice of model and endpoints will depend on the specific research question, whether it is focused on the well-established bronchodilatory effects or the more nuanced immunomodulatory properties of the drug. These models highlight the importance of considering the specific inflammatory context when evaluating the therapeutic potential of LABAs in asthma. While Salmeterol consistently demonstrates bronchodilatory effects, its impact on airway inflammation may vary depending on the specific animal model and inflammatory stimuli used. It is recommended that Salmeterol be used in conjunction with inhaled corticosteroids to address the underlying inflammation in asthma.
References
- 1. Salmeterol attenuates the inflammatory response in asthma and decreases the pro-inflammatory cytokine secretion of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled salmeterol and/or fluticasone alters structure/function in a murine model of allergic airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modelling Asthma in Mice Using Common Aeroallergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Salmeterol Xinafoate in Human Airway Epithelial Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist renowned for its efficacy in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation.[3] Beyond its bronchodilatory effects, Salmeterol exhibits significant anti-inflammatory properties by modulating the function of various airway cells, including epithelial cells.[4]
Human airway epithelial cells are the primary interface between the body and the inhaled environment, playing a crucial role in orchestrating immune and inflammatory responses in the lungs. These cells express β2-ARs, making them a direct target for Salmeterol. Understanding the effects of Salmeterol on these cells is paramount for elucidating its full therapeutic potential and for the development of novel respiratory therapies.
These application notes provide detailed protocols for the use of this compound in common human airway epithelial cell lines, such as the immortalized BEAS-2B cell line and primary human bronchial epithelial cells (HBECs). This document outlines procedures for cell culture, drug treatment, and key functional assays, and summarizes the expected quantitative outcomes.
Mechanism of Action
Salmeterol is a potent and selective β2-AR agonist. Its long duration of action is attributed to its high lipophilicity, allowing it to partition into the cell membrane and establish a depot from which it can continuously engage the receptor.
The binding of Salmeterol to the β2-AR on airway epithelial cells initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the observed physiological and anti-inflammatory effects.
Recent evidence also suggests the involvement of β-arrestin in the signaling cascade of β2-ARs. While Salmeterol is a partial agonist for Gs-mediated signaling, it appears to be a very weak recruiter of β-arrestin. This biased agonism may contribute to its favorable therapeutic profile by minimizing receptor desensitization and potential pro-inflammatory effects associated with β-arrestin signaling.
Furthermore, the anti-inflammatory effects of Salmeterol are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of inflammation in airway epithelial cells. While the precise mechanism of interaction is still under investigation, studies suggest that the increase in cAMP can interfere with NF-κB activation and subsequent transcription of pro-inflammatory genes.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in human airway epithelial cells as reported in the literature.
Table 1: Effect of Salmeterol on cAMP Production and Ciliary Beat Frequency
| Cell Type | Parameter | Salmeterol Concentration | Effect | Reference |
| Human Bronchial Epithelial Cells | cAMP Production | 10⁻⁶ M | Increased cAMP from a baseline of 4.5 ± 0.7 to 151.8 ± 49.1 fmol/µg protein after 24h incubation. | |
| Human Nasal Epithelial Cells | cAMP Level | 2 x 10⁻⁷ M | Reversed the fall in intracellular cAMP induced by pyocyanin by 26%. | |
| Human Bronchial Epithelial Cells | Ciliary Beat Frequency (CBF) | 10⁻⁶ M | Maximally active concentration, causing a significant and prolonged increase in CBF from 9.2 ± 0.4 Hz to 10.9 ± 0.6 Hz after 15 minutes and 10.6 ± 0.8 Hz after 24 hours. | |
| Human Nasal Epithelial Cells | Ciliary Beat Frequency (CBF) | 2 x 10⁻⁷ M | Reduced pyocyanin-induced slowing of CBF by 53%. |
Table 2: Inhibitory Effects of Salmeterol on Cytokine and Chemokine Release
| Cell Line/Type | Stimulus | Analyte | Salmeterol Concentration | % Inhibition / Effect | Reference |
| Human Bronchial Epithelial Cells | IL-4 + TNF-α | IL-8 | 10 nM | 21.8 ± 7.0% | |
| Human Bronchial Epithelial Cells | IL-4 + TNF-α | GM-CSF | 10 nM | 30.1 ± 6.6% | |
| Human Bronchial Epithelial Cells | IL-4 + TNF-α | RANTES | 10 nM | 88.4 ± 4.4% | |
| BEAS-2B Cells | Not specified | TARC (CCL17) | Not specified | Significantly suppressed TARC expression. | |
| A549 & Primary Bronchial Cells | Organic Dust | IL-6 & IL-8 | 10⁻¹³ - 10⁻⁶ M | Enhanced release, blocked by β-blocker in primary cells. | |
| Human Airway Epithelial Cells | Cytokines | IP-10 (CXCL10) | 1 µM | Antagonized fluticasone-enhanced IP-10 release. |
Experimental Protocols
Cell Culture of Human Airway Epithelial Cells
a) BEAS-2B Cell Line (Immortalized Human Bronchial Epithelial Cells)
-
Culture Medium: Prepare BEGM™ (Bronchial Epithelial Growth Medium) supplemented with the BEGM™ SingleQuots™ Kit.
-
Coating of Culture Vessels: Culture flasks should be pre-coated with a mixture of 0.01 mg/mL fibronectin, 0.03 mg/mL bovine collagen type I, and 0.01 mg/mL bovine serum albumin dissolved in BEBM™ (Bronchial Epithelial Basal Medium).
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed medium, centrifuge at 125 x g for 5-10 minutes, and resuspend the cell pellet in fresh medium.
-
Subculturing: Subculture cells when they reach 70-80% confluency to avoid spontaneous differentiation. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with trypsin inhibitor or serum-containing medium, centrifuge, and re-seed at a density of 1,500-3,000 cells/cm².
-
Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
b) Primary Human Bronchial Epithelial Cells (HBECs)
-
Culture Medium: Use a specialized primary cell culture medium such as PneumaCult™-Ex Plus Medium for expansion and PneumaCult™-ALI Medium for differentiation at an air-liquid interface (ALI).
-
Coating of Culture Vessels: For submerged culture, coat flasks with bovine collagen type I (30 µg/ml). For ALI cultures, coat transwell inserts with human collagen type IV.
-
Expansion Phase (Submerged): Culture HBECs in expansion medium until they reach 50-70% confluency. Change the medium every 2-3 days.
-
Differentiation Phase (Air-Liquid Interface):
-
Seed cells onto collagen-coated transwell inserts in expansion medium.
-
Once confluent (typically 2-4 days), remove the apical medium to establish the ALI.
-
Switch to ALI differentiation medium in the basal chamber only.
-
Change the basal medium every 2-3 days.
-
Cultures are typically well-differentiated after 21 days.
-
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For cell culture experiments, DMSO is the recommended solvent.
-
Stock Solution (e.g., 10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Aliquot into small, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed human airway epithelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and/or other test compounds). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cytokine/Chemokine Measurement (ELISA)
This protocol describes a general procedure for a sandwich ELISA to quantify cytokines like IL-8 or GM-CSF in cell culture supernatants.
-
Cell Treatment: Seed cells in 24- or 48-well plates. Once they reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations. Co-stimulate with an inflammatory agent (e.g., TNF-α, IL-1β, or LPS) if investigating inhibitory effects.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
ELISA Procedure (refer to manufacturer's instructions for specific kits):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and diluted samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the samples.
cAMP Assay
This assay measures the intracellular levels of cyclic AMP.
-
Cell Preparation: Seed cells in a suitable plate format (e.g., 96-well).
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treatment: Add this compound at various concentrations and incubate for the desired time (typically a short duration, e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.
-
cAMP Measurement: Perform the cAMP measurement using a competitive immunoassay or a fluorescence/luminescence-based detection method as per the kit instructions.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve.
Visualizations
Caption: this compound signaling pathway in airway epithelial cells.
Caption: General experimental workflow for studying Salmeterol's effects.
References
- 1. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of a new method to estimate human bronchial epithelial cells ciliary beat frequency: effect of salmeterol - Vienna 2024 - ERS Respiratory Channel [channel.ersnet.org]
- 4. Antiinflammatory effects of salmeterol after inhalation of lipopolysaccharide by healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Salmeterol Xinafoate Using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Salmeterol Xinafoate in bulk and pharmaceutical dosage forms. The method utilizes an isocratic elution on a C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with ICH guidelines. This protocol is suitable for routine quality control analysis.
Principle of the Method
The method separates this compound from other components using a reversed-phase C18 column. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, allows for the differential partitioning of the analyte between the stationary and mobile phases. The quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a known standard concentration.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[1][2][3] Other columns like C8 have also been successfully employed.[4][5]
-
Data Acquisition Software: Chromatography data station software (e.g., Empower, Chromeleon).
-
Chemicals:
-
This compound reference standard.
-
HPLC grade Acetonitrile.
-
HPLC grade Methanol.
-
Analytical grade formic acid or ortho-phosphoric acid (OPA).
-
HPLC grade water (Milli-Q or equivalent).
-
Experimental Protocols
Preparation of Mobile Phase
A common mobile phase consists of a buffer and an organic solvent. For example:
-
Method A (Buffer/Acetonitrile): A mixture of 0.1% Formic acid in water and Acetonitrile in a ratio of 64:36 v/v.
-
Method B (Methanol/Water): A mixture of Methanol and water in a ratio of 70:30 v/v, with the pH adjusted to 3.0 using ortho-phosphoric acid.
Before use, filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (or a suitable diluent like methanol) and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20-100 µg/mL or 40-60 µg/mL).
Preparation of Sample Solutions (from Capsules)
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 500 µg) and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent (mobile phase) and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The resulting solution is ready for injection.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax Bonus RP (250mm x 4.6mm, 5µ) | Octa-decyl C18 (250mm x 4.6mm, 5µ) |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (64:36 v/v) | Methanol : Water (70:30 v/v), pH 3.0 with OPA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 234 nm | 232 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 10 µL (Typical) | 20 µL (Typical) |
| Run Time | 10 minutes | 10 minutes |
| Retention Time | ~1.96 min | ~3.59 min |
Table 2: System Suitability Parameters
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis. This is typically done by injecting the standard solution five or six times.
| Parameter | Acceptance Criteria (Typical) | Observed Value Example |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | > 5000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Summary
The developed method must be validated as per ICH guidelines to demonstrate its suitability.
| Parameter | Result Summary | Reference |
| Linearity Range | 40 - 60 µg/mL | |
| 20 - 100 µg/mL | ||
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2.0% | |
| Limit of Detection (LOD) | 2.67 µg/mL | |
| Limit of Quantification (LOQ) | 8.08 µg/mL |
Workflow Diagram
The following diagram illustrates the general workflow for the RP-HPLC quantification of this compound.
Caption: Workflow for this compound quantification by RP-HPLC.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is demonstrated to be suitable for routine quality control analysis in the pharmaceutical industry. The short retention time allows for a high throughput of samples.
References
Salmeterol Xinafoate In Vitro Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for in vitro dose-response studies of Salmeterol Xinafoate, a long-acting beta-2 adrenergic receptor (β2AR) agonist. The information is intended to guide researchers in pharmacology, drug discovery, and development in characterizing the potency and efficacy of Salmeterol and similar compounds.
Application Notes
This compound is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its high affinity and selectivity for the β2AR, leading to prolonged bronchodilation. In vitro dose-response studies are crucial for understanding its mechanism of action, determining its potency (EC50/IC50 values), and assessing its effects on downstream signaling pathways and cellular functions. The following sections detail key in vitro assays for characterizing Salmeterol's pharmacological profile.
1. β2-Adrenergic Receptor Binding Affinity: Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. By competing with the radioligand, the test compound's binding affinity (Ki) can be determined. Salmeterol exhibits a high affinity for the β2AR, with a reported Ki value of 1.5 nM.
2. Cyclic AMP (cAMP) Accumulation Assay: The primary mechanism of action of β2AR agonists is the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Measuring the intracellular accumulation of cAMP in response to varying concentrations of Salmeterol is a key functional assay to determine its potency (EC50) as an agonist. This assay is typically performed in cell lines endogenously or recombinantly expressing the β2AR, such as human airway smooth muscle cells (HASMC) or human bronchial epithelial cells.
3. Inhibition of Inflammatory Mediator Release: Beyond its bronchodilatory effects, Salmeterol has demonstrated anti-inflammatory properties. In vitro assays measuring the inhibition of inflammatory mediator release from mast cells or other immune cells are valuable for characterizing these effects. Salmeterol has been shown to be a potent inhibitor of the release of histamine, leukotrienes (LTC4/LTD4), and prostaglandin D2.
4. Modulation of Gene Expression: The activation of the β2AR signaling pathway can lead to changes in gene expression that may contribute to the long-term therapeutic effects of Salmeterol. In vitro studies using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis can elucidate the dose-dependent effects of Salmeterol on the expression of genes involved in inflammation, airway remodeling, and other relevant processes in human bronchial epithelial cells and other cell types. For instance, Salmeterol has been observed to upregulate the membrane protein presentation of Toll-like receptor 4 (TLR4) and down-regulate the expression of the chemokine eotaxin-1 in bronchial epithelial cells.[1][2]
5. Inhibition of Cell Proliferation: Airway smooth muscle hyperplasia is a characteristic feature of asthma. In vitro studies have shown that β2AR agonists can inhibit the proliferation of human airway smooth muscle cells (HASMC). Assessing the anti-proliferative effects of Salmeterol in a dose-dependent manner provides insights into its potential role in mitigating airway remodeling.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro dose-response studies of this compound.
Table 1: Receptor Binding Affinity of Salmeterol
| Receptor | Ligand | Assay Type | Cell Line/Tissue | Ki (nM) | Reference |
| β2-Adrenergic Receptor | Salmeterol | Radioligand Binding | Wild Type β2AR | 1.5 | [3] |
Table 2: Inhibition of Inflammatory Mediator Release by Salmeterol
| Mediator | Cell/Tissue Type | Stimulus | -log IC50 | IC50 (nM) | Reference |
| Histamine | Passively sensitized human lung fragments | Antigen | 8.54 | 2.88 | [4] |
| Leukotriene C4 (LTC4)/LTD4 | Passively sensitized human lung fragments | Antigen | 9.07 | 0.85 | [4] |
| Prostaglandin D2 (PGD2) | Passively sensitized human lung fragments | Antigen | 8.81 | 1.55 | |
| Tumor Necrosis Factor-alpha (TNF-α) | THP-1 cells | Lipopolysaccharide (LPS) | - | ~100 |
Table 3: Inhibition of Human Airway Smooth Muscle Cell (HASMC) Proliferation by β2-Agonists
| Compound | Stimulus | EC50 (nM) | Reference |
| Isoproterenol | Epidermal Growth Factor (EGF) | 4.8 | |
| Salmeterol | Epidermal Growth Factor (EGF) | 6.7 | |
| Albuterol | Epidermal Growth Factor (EGF) | 110 |
Experimental Protocols
Protocol 1: β2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Non-specific binding control: Propranolol (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-β2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle (for total binding) or Propranolol (for non-specific binding).
-
Radioligand at a concentration close to its Kd.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Salmeterol concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in human airway smooth muscle cells (HASMC).
Materials:
-
Primary Human Airway Smooth Muscle Cells (HASMC).
-
Cell culture medium (e.g., SmGM-2).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture:
-
Culture HASMC in appropriate growth medium until they reach 80-90% confluency.
-
Seed cells into 96-well plates and grow to confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
-
cAMP Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound and Forskolin in stimulation buffer containing the PDE inhibitor.
-
Add the drug dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., by measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the Salmeterol concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To investigate the dose-dependent effect of this compound on the expression of target genes in human bronchial epithelial cells.
Materials:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B cell line).
-
Cell culture medium (e.g., LHC-9).
-
This compound stock solution.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix and primers for target genes (e.g., TLR4, CCL11) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment:
-
Seed BEAS-2B cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe a fixed amount of RNA into cDNA.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and the master mix.
-
Run the reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
Plot the fold change in gene expression against the Salmeterol concentration.
-
Visualizations
Caption: β2-Adrenergic receptor signaling cascade initiated by Salmeterol.
Caption: Workflow for determining Salmeterol's potency in cAMP accumulation.
Caption: Interrelationship of key in vitro assays for Salmeterol characterization.
References
- 1. Suppressive effects of formoterol and salmeterol on eotaxin-1 in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial expression of TLR4 is modulated in COPD and by steroids, salmeterol and cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Salmeterol: a potent and long-acting inhibitor of inflammatory mediator release from human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Salmeter-ol Xinafoate and Fluticasone Propionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmeterol Xinafoate, a long-acting β2-adrenergic agonist (LABA), and Fluticasone Propionate, a synthetic corticosteroid, are commonly used in combination therapy for the management of asthma and chronic obstructive pulmonary disease (COPD). Their synergistic effects are attributed to the complementary mechanisms of bronchodilation and anti-inflammation. These application notes provide a detailed overview of in vitro cell culture experiments to investigate the cellular and molecular effects of this drug combination. The protocols outlined below serve as a guide for studying their impact on cell viability, apoptosis, inflammatory responses, and gene expression in relevant cell types such as bronchial epithelial cells, airway smooth muscle cells, and immune cells.
Data Presentation
The following tables summarize quantitative data from representative cell culture experiments investigating the effects of this compound and Fluticasone Propionate, both individually and in combination.
Table 1: Effect of Salmeterol and Fluticasone on Cell Viability of Human Fetal Lung Fibroblasts
| Treatment Condition (24h) | Concentration (nM) | Cell Proliferation (% of bFGF-stimulated control) |
| Vehicle Control | - | 100 |
| This compound | 0.1 | Significantly Inhibited |
| 10 | Significantly Inhibited | |
| 100 | Significantly Inhibited | |
| Fluticasone Propionate | 0.1 | No Significant Change |
| 10 | No Significant Change | |
| 100 | No Significant Change | |
| Salmeterol + Fluticasone | 0.1 + 0.1 | No improvement over Salmeterol alone |
| 10 + 10 | No improvement over Salmeterol alone | |
| 100 + 100 | No improvement over Salmeterol alone |
Data adapted from a study on human fetal lung fibroblasts stimulated with basic fibroblast growth factor (bFGF)[1][2]. The primary effect of the combination at these concentrations is anti-proliferative rather than cytotoxic.
Table 2: Induction of Apoptosis in Peripheral Blood T-cells
| Treatment Condition | Apoptosis (% of T-cells) |
| Baseline | Undisclosed |
| Fluticasone Propionate (10⁻⁹ M) | Increased vs. Baseline |
| Fluticasone Propionate (10⁻⁸ M) | Dose-dependent increase vs. Baseline |
| This compound (10⁻⁷ M) | No significant effect |
| Fluticasone (10⁻⁹ M) + Salmeterol (10⁻⁷ M) | Significantly increased vs. Fluticasone alone |
| Fluticasone (10⁻⁸ M) + Salmeterol (10⁻⁷ M) | Significantly increased vs. Fluticasone alone |
This table summarizes the synergistic effect of Fluticasone Propionate and Salmeterol on inducing apoptosis in T-cells from asthmatic patients[3][4].
Table 3: Inhibition of Cigarette Smoke-Induced IL-8 Release from Human Neutrophils
| Pre-incubation Condition | IL-8 Release Suppression |
| Fluticasone Propionate (10⁻¹¹ M - 10⁻⁷ M) | Dose-dependent suppression |
| This compound (10⁻⁹ M - 10⁻⁵ M) | Dose-dependent suppression |
| Fluticasone (10⁻⁹ M) + Salmeterol (10⁻⁷ M) | >60% suppression (additive effect) |
This data demonstrates the additive suppressive effect of the combination therapy on the release of the pro-inflammatory chemokine IL-8 from human neutrophils stimulated with cigarette smoke medium (CSM)[5].
Table 4: Upregulation of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) in Airway Smooth Muscle Cells
| Treatment Condition (1h) | MKP-1 Protein Upregulation (Fold Change vs. Vehicle) | MKP-1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.7 ± 0.2 | 1.0 |
| Fluticasone Propionate (1 nM) | 4.4 ± 0.9 | 5.7 ± 1.2 |
| This compound (10 nM) | 4.8 ± 1.0 | 10.2 ± 2.8 |
| Fluticasone (1 nM) + Salmeterol (10 nM) | 8.2 ± 1.4 | 16.4 ± 3.2 |
This table illustrates the synergistic effect of Fluticasone and Salmeterol on the expression of the anti-inflammatory protein MKP-1 in human airway smooth muscle cells.
Table 5: Glucocorticoid Receptor (GR) Nuclear Translocation in Sputum Epithelial Cells
| Inhaled Treatment | % Positively Stained Nuclei for GR |
| Placebo | ~30% (estimated from graph) |
| Salmeterol (50 µg) | 38 ± 2.2 |
| Fluticasone Propionate (100 µg) | 45 ± 2.2 |
| Fluticasone Propionate (500 µg) | 64 ± 1.6 |
| Salmeterol (50 µg) + Fluticasone (100 µg) | 57 ± 1.9 |
This in vivo data shows that Salmeterol enhances the nuclear translocation of the Glucocorticoid Receptor induced by Fluticasone in epithelial cells from asthmatic patients.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell lines and research questions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and Fluticasone Propionate on the viability of airway smooth muscle cells or bronchial epithelial cells.
Materials:
-
Human airway smooth muscle cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Fluticasone Propionate stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Fluticasone Propionate, and their combination in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in bronchial epithelial cells (e.g., BEAS-2B) or T-cells treated with the drug combination.
Materials:
-
BEAS-2B cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound and Fluticasone Propionate stock solutions
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Salmeterol, Fluticasone, and their combination for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cytokine Quantification (ELISA for IL-6 and IL-8)
This protocol is for measuring the secretion of pro-inflammatory cytokines IL-6 and IL-8 from cell culture supernatants.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Complete cell culture medium
-
This compound and Fluticasone Propionate stock solutions
-
Inflammatory stimulus (e.g., TNF-α or cigarette smoke extract)
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with Salmeterol, Fluticasone, or the combination for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-6 and IL-8 in the samples based on the standard curve.
Gene Expression Analysis (RT-qPCR for SOCS3 and MKP-1)
This protocol is for quantifying the mRNA expression of target genes like SOCS3 and MKP-1.
Materials:
-
Human airway smooth muscle cells or bronchial epithelial cells
-
This compound and Fluticasone Propionate stock solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for SOCS3, MKP-1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the drugs as described in the previous protocols for a suitable time (e.g., 4-8 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.
Protein Expression and Phosphorylation Analysis (Western Blot for p-ERK and GR)
This protocol is for detecting the levels of total and phosphorylated ERK (p-ERK) and the subcellular localization of the Glucocorticoid Receptor (GR).
Materials:
-
Relevant cell line
-
Drug solutions and stimuli
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit (for GR translocation)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GR, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells and then lyse them with the appropriate buffer. For GR translocation, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For p-ERK, normalize the signal to total ERK. For GR translocation, compare the GR signal in the nuclear fraction (normalized to a nuclear marker like Lamin B1) to the cytoplasmic fraction (normalized to a cytoplasmic marker like β-actin).
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by the combination of this compound and Fluticasone Propionate.
References
- 1. Regulation of alveolar epithelial cell apoptosis and pulmonary fibrosis by coordinate expression of components of the fibrinolytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression alterations in hypoxic A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by salmeterol and cilomilast of fluticasone-enhanced IP-10 release in airway epithelial cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Salmeterol Xinafoate in Biological Samples
Introduction
Salmeterol Xinafoate is a long-acting beta2-adrenergic agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It functions by selectively binding to beta-2 adrenergic receptors in the airway's smooth muscle, leading to prolonged bronchodilation for approximately 12 hours.[1] Given its therapeutic importance and the low systemic concentrations achieved after inhalation, highly sensitive and robust analytical methods are essential for pharmacokinetic studies, clinical monitoring, and doping control.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of Salmeterol in biological matrices such as plasma and urine, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Signaling Pathway
Salmeterol exerts its therapeutic effect by stimulating beta-2 adrenergic receptors. This action activates the Gs protein, which in turn stimulates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.
Caption: Signaling cascade of Salmeterol leading to bronchodilation.
General Bioanalytical Workflow
The quantification of Salmeterol in biological samples typically involves several key stages, from sample collection to final data analysis. An internal standard, such as a stable isotope-labeled version (e.g., Salmeterol-d3), is crucial for ensuring accuracy and precision by correcting for variability during sample preparation and analysis. The general workflow includes sample pre-treatment, extraction of the analyte, chromatographic separation, and detection.
Caption: General experimental workflow for Salmeterol quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible and cost-effective method for the simultaneous estimation of this compound, often in combination with other drugs like Fluticasone Propionate, in bulk forms and spiked human plasma. This technique offers simplicity, rapid analysis times, and good resolution. The method's suitability for routine quality control analysis has been demonstrated.
Experimental Protocol (Based on a validated method for human plasma)
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Take a known volume of human plasma.
-
Spike the plasma with this compound standard solutions to create calibration and quality control samples.
-
Add diethyl ether as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer containing the analyte to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of methanol.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: SUPELCO® RP-C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and water (50:20:30, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm for this compound.
-
Injection Volume: 20 µL.
-
Quantitative Data Summary: HPLC Methods
| Matrix | Co-analyte | Sample Preparation | LLOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Human Plasma (in vitro) | Fluticasone Propionate | Liquid-Liquid Extraction (LLE) | 0.3 | 0.0333 - 50 | 96.54 - 102.62 | |
| Bulk/Formulation | Fluticasone Propionate | N/A | Not Reported | 20 - 100 | Not Applicable | |
| Bulk/Formulation | N/A | N/A | 0.01429 | 20 - 70 (ppm) | Not Applicable |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the gold standard for quantifying low concentrations of Salmeterol in biological fluids due to its exceptional sensitivity and selectivity. This method is capable of achieving lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range, which is necessary to measure the very low circulating plasma concentrations following therapeutic inhaled doses. The use of a stable isotope-labeled internal standard like Salmeterol-d3 is standard practice to ensure high accuracy and precision.
Experimental Protocol (Based on validated methods for human plasma and urine)
-
Sample Preparation:
-
For Plasma (Solid-Phase Extraction - SPE):
-
Pre-treat a 0.5 mL plasma sample by adding an internal standard (Salmeterol-d3).
-
Condition an SPE cartridge (e.g., Oasis HLB or a mixed-mode anion-exchange cartridge) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove interferences.
-
Elute Salmeterol and the internal standard with an appropriate organic solvent (e.g., acetonitrile or a methanol-acetonitrile mixture).
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC system.
-
-
For Urine (Liquid-Liquid Extraction - LLE):
-
Perform enzymatic hydrolysis on the urine sample to cleave any conjugated metabolites.
-
Adjust the pH of the hydrolyzed urine to approximately 9.5.
-
Add an internal standard.
-
Perform LLE using an organic solvent mixture such as diethyl ether/isopropanol (5/1, v/v).
-
Separate the organic layer, evaporate to dryness, and reconstitute the residue.
-
-
-
LC-MS/MS Conditions:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or Phenyl-Hexyl analytical column is commonly used.
-
Mobile Phase: Typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or 0.1% formic acid in water).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Salmeterol and its internal standard to ensure selectivity. A common transition for Salmeterol is m/z 416.3 -> 232.1.
-
Quantitative Data Summary: LC-MS/MS Methods
| Matrix | Sample Preparation | LLOQ | Linearity Range | Max Concentration Detected | Reference |
| Human Plasma | SPE | 2.5 pg/mL | Not Specified | Not Specified | |
| Human Plasma | SPE | 0.05 pg/mL | Not Specified | Not Specified | |
| Rat Plasma | SPE | 0.375 pg/mL | 0.375 - 7.50 pg/mL | Not Applicable | |
| Human Plasma | Not Specified | 1.00 pg/mL | Not Specified | Not Specified | |
| Human Urine | LLE | 500 pg/mL (0.5 ng/mL) | 0.5 - 50 ng/mL | 1.27 ng/mL | |
| Human Urine | SPE | 0.10 ng/mL | 0.10 - 2.00 ng/mL | Not Applicable |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Application Notes and Protocols for In Vivo Efficacy Models of Salmeterol Xinafoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol Xinafoate is a long-acting beta2-adrenergic agonist (LABA) widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of beta2-adrenergic receptors in the smooth muscle of the airways.[1] This activation stimulates the Gs protein, which in turn activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, causing prolonged bronchodilation lasting approximately 12 hours. Beyond its bronchodilator effects, preclinical and clinical studies suggest that salmeterol also possesses anti-inflammatory properties, contributing to its therapeutic efficacy. These anti-inflammatory actions may involve the inhibition of inflammatory mediator release and the modulation of immune cells such as neutrophils and dendritic cells.
These application notes provide detailed protocols for two common in vivo models used to assess the efficacy of this compound: the ovalbumin (OVA)-induced allergic asthma model and the lipopolysaccharide (LPS)-induced lung inflammation model.
Mechanism of Action: Signaling Pathway
Salmeterol exerts its therapeutic effects primarily through the β2-adrenergic receptor signaling pathway, leading to bronchodilation. It also engages pathways that mediate its anti-inflammatory effects.
Caption: Salmeterol's signaling pathway leading to bronchodilation and anti-inflammatory effects.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is widely used to mimic the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production. It is an essential tool for evaluating potential anti-asthmatic drugs like Salmeterol.
Experimental Workflow
The typical workflow involves sensitizing the animals to ovalbumin, followed by a series of challenges with aerosolized ovalbumin to induce an asthmatic phenotype.
Caption: Workflow for the OVA-induced allergic asthma model in mice.
Detailed Experimental Protocol (Mouse Model)
This protocol is synthesized from established methodologies.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Methacholine
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with alum only.
-
-
Treatment Administration:
-
Beginning on Day 28, administer this compound (dose to be determined by dose-response studies, e.g., via inhalation or i.p. injection) 30-60 minutes prior to each OVA challenge.
-
The vehicle control group receives the vehicle on the same schedule.
-
-
Airway Challenge:
-
On Days 28, 29, and 30, place the mice in a chamber and expose them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.
-
The control group is challenged with aerosolized PBS.
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR):
-
Place mice in a whole-body plethysmograph to acclimatize.
-
Measure baseline enhanced pause (Penh), a surrogate for airway resistance.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3-5 minutes at each concentration.
-
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Resuspend the cell pellet for total and differential cell counts (eosinophils, neutrophils, lymphocytes) using Wright-Giemsa staining.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Representative Efficacy Data
The following tables summarize typical quantitative data obtained from this model.
Table 1: Effect of Salmeterol on Airway Hyperresponsiveness (Penh) in OVA-Challenged Mice
| Treatment Group | Baseline (PBS) | Methacholine (12.5 mg/mL) | Methacholine (25 mg/mL) | Methacholine (50 mg/mL) |
| Control (PBS Challenge) | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.9 ± 0.4 |
| OVA + Vehicle | 1.1 ± 0.2 | 3.8 ± 0.5 | 5.9 ± 0.7 | 8.2 ± 0.9* |
| OVA + Salmeterol | 1.0 ± 0.1 | 2.2 ± 0.3# | 3.5 ± 0.4# | 4.8 ± 0.6# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. Data are representative based on published findings. |
Table 2: Effect of Salmeterol on Inflammatory Cell Counts in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (PBS Challenge) | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.8 ± 0.1 |
| OVA + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.6 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| OVA + Salmeterol | 4.1 ± 0.7# | 1.8 ± 0.3# | 0.8 ± 0.2# | 1.4 ± 0.3# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. Data are representative based on published findings. |
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
This model is used to study acute lung injury and neutrophilic inflammation, which are relevant to COPD exacerbations. It is valuable for assessing the anti-inflammatory effects of Salmeterol independent of allergic mechanisms.
Experimental Workflow
This model involves a single or repeated administration of LPS to induce a robust inflammatory response in the lungs.
Caption: Workflow for the LPS-induced acute lung inflammation model.
Detailed Experimental Protocol (Mouse Model)
This protocol is based on studies investigating salmeterol's effect on LPS-induced inflammation.
Materials:
-
8-10 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
Procedure:
-
Treatment Administration:
-
Thirty minutes before LPS challenge, administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
LPS Challenge:
-
Lightly anesthetize the mice.
-
Administer 10 µg of LPS in 50 µL of sterile saline via intranasal instillation.
-
The control group receives 50 µL of sterile saline.
-
-
Follow-up Treatment (Optional):
-
A second dose of Salmeterol or vehicle can be administered 12 hours after the LPS challenge to model sustained treatment effects.
-
-
Endpoint Analysis (e.g., 24 hours after LPS challenge):
-
BALF Collection and Analysis:
-
Collect BALF as described in Protocol 1.2.
-
Perform total and differential cell counts, focusing on the influx of neutrophils.
-
Use the supernatant to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.
-
-
Lung Histology:
-
Process lungs for H&E staining as described in Protocol 1.2 to visualize and quantify neutrophilic infiltration into the lung parenchyma and interstitial spaces.
-
-
Lung Function (for COPD models):
-
In chronic LPS exposure models (e.g., over several weeks), lung function parameters like inspiratory resistance and functional residual capacity can be measured to assess the therapeutic effects on airway obstruction.
-
-
Representative Efficacy Data
The following table summarizes typical quantitative data on inflammatory markers from this model.
Table 3: Effect of Salmeterol on Neutrophil Influx and Cytokines in LPS-Treated Mice
| Treatment Group | BALF Neutrophils (x10⁵) | Lung Tissue Neutrophils (per field) | BALF TNF-α (pg/mL) |
| Control (Saline) | 0.1 ± 0.04 | 5 ± 1 | < 20 |
| LPS + Vehicle | 6.8 ± 0.9 | 85 ± 12 | 850 ± 95* |
| LPS + Salmeterol (5 mg/kg) | 2.5 ± 0.5# | 32 ± 7# | 320 ± 50# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS + Vehicle. Data are representative based on published findings. |
Conclusion
The in vivo models described provide robust and reproducible platforms for evaluating the efficacy of this compound. The OVA-induced asthma model is ideal for assessing the dual effects of bronchodilation (via AHR) and anti-inflammatory action in an allergic context. The LPS-induced inflammation model allows for the specific investigation of salmeterol's anti-inflammatory properties, particularly its impact on the neutrophilic inflammation characteristic of COPD. Together, these models are critical tools in the preclinical development and mechanistic understanding of Salmeterol and other respiratory therapeutics.
References
Application Notes & Protocols: Experimental Design for Salmeterol Xinafoate Combination Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salmeterol Xinafoate is a long-acting β2-adrenergic agonist (LABA) that provides prolonged bronchodilation, lasting approximately 12 hours, making it a cornerstone for the maintenance therapy of persistent asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its mechanism involves selective stimulation of β2-adrenergic receptors in the airway smooth muscle, leading to the relaxation of these muscles and opening of the airways.[1][3] However, since asthma and COPD are complex diseases involving both bronchoconstriction and underlying inflammation, monotherapy with a LABA is often insufficient.[4] For asthma, using a LABA without an inhaled corticosteroid (ICS) is associated with increased risks.
Combination therapy is the standard of care. The most common combination pairs Salmeterol with an ICS, such as Fluticasone Propionate. This approach targets both smooth muscle relaxation (Salmeterol) and airway inflammation (ICS), offering synergistic benefits that lead to improved symptom control and lung function. Other combinations may involve a long-acting muscarinic antagonist (LAMA) for additional bronchodilation, particularly in COPD. This document provides a detailed guide for designing preclinical and clinical studies to evaluate the efficacy and synergy of this compound combination therapies.
Key Signaling Pathways
Understanding the molecular mechanisms of each drug component is crucial for designing robust experiments.
1.1. This compound (LABA) Signaling Pathway Salmeterol binds to β2-adrenergic receptors on airway smooth muscle cells. This activates a Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation (bronchodilation).
1.2. Inhaled Corticosteroid (ICS) Anti-Inflammatory Pathway Inhaled corticosteroids like Fluticasone diffuse into inflammatory cells (e.g., eosinophils, T-lymphocytes) and bind to the cytosolic Glucocorticoid Receptor (GR). This complex translocates to the nucleus, where it acts in two main ways:
-
Transactivation: It binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory genes.
-
Transrepression: It inhibits pro-inflammatory transcription factors like NF-κB, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Protocols: In Vitro Studies
In vitro assays are essential for initial screening, mechanism of action studies, and dose-response characterization.
2.1. Protocol 1: Organ Bath Assay for Bronchial Smooth Muscle Relaxation
This protocol assesses the bronchodilatory effects of test compounds on isolated airway tissue.
-
Objective: To quantify the synergistic relaxation effect of Salmeterol in combination with an ICS or LAMA on pre-contracted airway smooth muscle.
-
Materials: Guinea pig tracheas, Krebs-Henseleit solution, Methacholine (contractile agent), this compound, combination drug (e.g., Fluticasone Propionate), organ bath system with isometric force transducers.
-
Methodology:
-
Isolate guinea pig tracheas and prepare tracheal ring segments.
-
Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow tissues to equilibrate under a resting tension of 1g for 60 minutes.
-
Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM).
-
Once the contraction plateaus, add cumulative concentrations of Salmeterol alone, the combination partner alone, or Salmeterol + combination partner.
-
Record the relaxation response as a percentage of the initial methacholine-induced contraction.
-
Calculate EC50 (half-maximal effective concentration) values for each condition.
-
2.2. Protocol 2: Cytokine Release Assay in Human Bronchial Epithelial Cells
This protocol evaluates the anti-inflammatory effects of the combination therapy.
-
Objective: To measure the inhibition of pro-inflammatory cytokine release from airway cells.
-
Materials: Human Bronchial Epithelial Cells (e.g., BEAS-2B), cell culture media, Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as inflammatory stimuli, Salmeterol, Fluticasone, and their combination. ELISA kits for IL-8 and IL-6.
-
Methodology:
-
Culture BEAS-2B cells to ~80% confluency in 24-well plates.
-
Pre-treat cells with vehicle, Salmeterol, Fluticasone, or the combination for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Express results as a percentage of the cytokine release from stimulated, untreated cells. A study showed that a combination of Salmeterol and Fluticasone had an additive suppressive effect on IL-8 production in neutrophils stimulated by cigarette smoke.
-
Experimental Protocols: In Vivo Preclinical Studies
Animal models are critical for evaluating drug efficacy in a complex physiological system that mimics human respiratory diseases.
3.1. Protocol 3: Ovalbumin-Induced Allergic Asthma Model in Mice
This is a widely used model to study the pathophysiology of allergic asthma and to test anti-inflammatory and bronchodilator drugs.
-
Objective: To assess the effect of Salmeterol combination therapy on airway hyperresponsiveness (AHR), inflammation, and mucus production.
-
Animals: BALB/c mice.
-
Methodology:
-
Sensitization: Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized OVA solution for 30 minutes.
-
Treatment: Administer vehicle, Salmeterol, Fluticasone, or the combination via intranasal or nebulized route, 1 hour before each OVA challenge.
-
Endpoint Measurement (Day 28):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (especially for eosinophils) and to measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Data Presentation: Summarizing Quantitative Results
Clear presentation of quantitative data is essential for comparing the efficacy of monotherapy versus combination therapy.
Table 1: In Vitro Anti-Inflammatory Effect on LPS-Induced IL-8 Release
| Treatment Group | IL-8 Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Vehicle (Unstimulated) | 55 ± 8 | - |
| Vehicle + LPS | 850 ± 45 | 0% |
| Salmeterol (10 nM) + LPS | 835 ± 50 | 1.8% |
| Fluticasone (10 nM) + LPS | 420 ± 30 | 50.6% |
| Salmeterol + Fluticasone + LPS | 215 ± 25 | 74.7% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Table 2: In Vivo Effects on Airway Inflammation in a Mouse Asthma Model
| Treatment Group | Total BAL Cells (x10⁵) | Eosinophils (x10⁴) | IL-5 in BAL (pg/mL) |
|---|---|---|---|
| Sham (Vehicle) | 1.2 ± 0.3 | 0.1 ± 0.05 | < 5 |
| OVA + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.8 | 95 ± 12 |
| OVA + Salmeterol | 8.1 ± 0.9 | 3.9 ± 0.7 | 88 ± 15 |
| OVA + Fluticasone | 3.4 ± 0.6 | 1.1 ± 0.3 | 25 ± 7 |
| OVA + Salmeterol/Fluticasone | 2.1 ± 0.4 | 0.5 ± 0.2 | 12 ± 4 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Clinical Trial Design Considerations
The ultimate test of a combination therapy's utility is in well-designed clinical trials.
-
Study Design: A common approach is a randomized, double-blind, parallel-group, multicenter study. For instance, comparing the efficacy of adding Salmeterol to an existing ICS therapy versus doubling the dose of the ICS.
-
Patient Population: Patients with moderate-to-severe persistent asthma or COPD who remain symptomatic on their current maintenance therapy.
-
Primary Endpoint: The most widely used primary endpoint in respiratory trials is the change from baseline in Forced Expiratory Volume in 1 second (FEV₁).
-
Secondary Endpoints:
-
Rate of severe exacerbations.
-
Symptom scores (e.g., Asthma Control Questionnaire, COPD Assessment Test).
-
Use of rescue medication (e.g., short-acting β2-agonists).
-
Health-related quality of life (e.g., St. George's Respiratory Questionnaire).
-
Table 3: Summary of Clinical Trial Data (Salmeterol/Fluticasone vs. Fluticasone alone)
| Endpoint | Fluticasone Propionate (FP) | Salmeterol + FP Combination | p-value | Reference |
|---|---|---|---|---|
| Change in Morning PEF (L/min) | +23.3 | +55.7 | < 0.001 | |
| Change in FEV₁ (L) | +0.13 | +0.29 | < 0.001 | |
| Reduction in Rescue Salbutamol Use | Significant | Significantly Greater Reduction | < 0.05 | |
| Severe Exacerbation Risk | Baseline | Reduced Risk | < 0.001 | |
| Sputum Eosinophil Count | No significant change | No significant change | > 0.05 |
Data compiled from published clinical trials. PEF: Peak Expiratory Flow.
References
Troubleshooting & Optimization
Salmeterol Xinafoate Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Salmeterol Xinafoate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white powder.[1] It is characterized as being practically insoluble or sparingly soluble in water, but soluble in several organic solvents.[2][3] Its solubility is influenced by the solvent, pH, and temperature. Due to its amphoteric nature, it is partially ionized across the entire pH range, with the ionized forms having low solubility in water.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What am I doing wrong?
A2: Direct dissolution in aqueous buffers is a common challenge due to the compound's low water solubility.[4] The recommended method is a two-step process: first, dissolve the this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.
Q3: What are the best organic solvents for creating a this compound stock solution?
A3: DMSO, DMF, and methanol are effective solvents for creating stock solutions. Ethanol can also be used, but the solubility is lower compared to the others. When preparing stock solutions in these organic solvents, it is recommended to purge the solvent with an inert gas.
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results, freshly prepare the diluted aqueous solution before each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for longer periods.
Q5: How does pH affect the solubility of this compound?
A5: As an amphoteric compound with two pKa values (8.3 and 10.3), the ionization state and thus the solubility of this compound are dependent on the pH of the medium. While specific pH-solubility data is not extensively detailed in the provided results, it is known that the ionized species have low solubility. For consistent results, it is crucial to use a well-buffered aqueous medium for final dilutions.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
-
Cause: The concentration of the organic solvent in the final aqueous solution may be too high, causing the compound to crash out. Another reason could be that the final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the volume of the stock solution added: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase.
-
Increase the final volume of the aqueous buffer: This will lower the final concentration of both the organic solvent and the this compound.
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous buffer.
-
Gentle warming and sonication: After dilution, gently warming the solution (if the compound is heat-stable) or using a sonicator bath can help to redissolve fine precipitates.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound in the cell culture media over time. The presence of proteins in the media can also sometimes affect compound solubility.
-
Solution:
-
Verify complete dissolution: Before adding to your assay, visually inspect the final diluted solution for any signs of precipitation or cloudiness.
-
Prepare fresh dilutions: As recommended, do not store aqueous dilutions. Prepare them immediately before use.
-
Solvent tolerance control: Ensure you run a vehicle control in your experiment (the same concentration of the organic solvent used for dilution) to account for any effects of the solvent on the biological system.
-
Consider co-solvents: In some cases, a mixture of solvents may be necessary to maintain solubility in complex media. For example, a study on a combined formulation used a mixture of DMSO:methanol:water (4:4:2 v/v/v) to overcome solubility issues.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (molarity) | Reference |
| DMSO | ~25 - 100 | ~41.4 - 165.6 mM | |
| DMF | ~30 | ~49.7 mM | |
| Methanol | Freely Soluble (≥40) | Not Specified | |
| Ethanol | ~2 - 7 | ~3.3 - 11.6 mM (up to 20mM reported) | |
| Water | Practically Insoluble / Sparingly Soluble (≥ 0.07 at pH ≥ 8) | Not Specified | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~0.83 mM | |
| Chloroform | Slightly Soluble (≥3) | Not Specified | |
| Isopropanol | Slightly Soluble (≥2) | Not Specified |
Note: Solubility values can vary between different sources and batches of the compound. The provided data is for guidance.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 603.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 6.04 mg of this compound powder and place it into a sterile vial.
-
Purge the vial containing the powder and the DMSO solvent with an inert gas to remove oxygen, which can degrade the compound.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.2)
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile conical tube
-
Calibrated pipettes
-
-
Procedure:
-
This protocol describes a 1:1000 dilution.
-
Add 999 µL of PBS (pH 7.2) to a sterile conical tube.
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating out of the solution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Use this freshly prepared 10 µM working solution for your experiment immediately. Do not store.
-
Visualizations
Caption: Troubleshooting workflow for common solubility issues.
Caption: Recommended two-step dissolution protocol workflow.
References
Technical Support Center: Optimizing Salmeterol Xinafoate Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salmeterol Xinafoate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism involves stimulating β2-ARs on the surface of airway smooth muscle cells. This activation leads to the relaxation of these muscles, resulting in bronchodilation.[2][3] Additionally, Salmeterol has been shown to inhibit the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs, which may contribute to its therapeutic effect in asthma and COPD.[3]
Q2: What are the key signaling pathways activated by Salmeterol?
Salmeterol primarily signals through the canonical Gs-alpha protein-coupled receptor pathway. Upon binding to the β2-AR, it activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote smooth muscle relaxation. There is also evidence that at different concentrations, Salmeterol can engage β-arrestin2-mediated signaling pathways, which may play a role in its anti-inflammatory effects.
Q3: What are typical dosages of this compound used in preclinical models?
Dosages can vary significantly depending on the animal model, the disease being studied, and the route of administration. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. Below is a summary of some reported preclinical dosages.
Data Presentation: Preclinical Dosage Summary
| Animal Model | Disease Model | Route of Administration | Dosage | Key Findings |
| Mouse (BALB/c) | Allergic Airways Disease (Asthma) | Nebulization | 3 mg/ml solution | Increased elastance when used alone, but reduced airway hyperresponsiveness when combined with fluticasone. |
| Mouse | COPD (LPS-induced) | Intraperitoneal | 0.16 mg/kg (MTD) | Improved lung function and reduced inflammation. |
| Rat (Sprague-Dawley) | - | Subcutaneous infusion | 10 µg/kg/h | Chronic administration led to β2-adrenoceptor desensitization. |
| Rat | - | Intratracheal | 72.5 µg/kg | Used in a pharmacokinetic study to assess bioequivalence. |
MTD: Maximum Tolerated Dose LPS: Lipopolysaccharide
Troubleshooting Guides
Issue 1: High variability or low efficacy in bronchodilation studies.
-
Question: We are observing inconsistent results or a weaker than expected bronchodilator effect in our preclinical model after administering this compound. What could be the cause?
-
Answer:
-
Improper Formulation: this compound has poor water solubility. Ensure it is properly dissolved or suspended in a suitable vehicle for administration. For nebulization, the particle size of the aerosolized drug is critical for deposition in the lungs. Aggregation of particles in suspension can also lead to poor delivery and efficacy.
-
Incorrect Administration Technique: For inhalation studies, the method of delivery (e.g., nebulizer, intratracheal instillation) must be optimized for the specific animal model to ensure the drug reaches the lungs. For intratracheal administration, it is crucial to visually confirm correct placement in the trachea.
-
Dose Selection: The dose may be too low. It is essential to perform a dose-response study to determine the optimal concentration for achieving a significant bronchodilator effect in your specific model.
-
Receptor Desensitization: Chronic or repeated high-dose administration of β2-agonists can lead to desensitization and downregulation of the β2-adrenergic receptors, reducing the drug's effectiveness. Consider the timing of your measurements and the dosing schedule.
-
Issue 2: Unexpected systemic side effects are observed.
-
Question: Our animals are exhibiting systemic side effects like tachycardia or tremors after Salmeterol administration. How can we mitigate this?
-
Answer:
-
High Dose: Systemic side effects are often a result of high doses leading to significant systemic absorption. Review your dosage and consider reducing it to a level that maintains efficacy while minimizing systemic exposure.
-
Route of Administration: While inhalation is intended for local delivery to the lungs, a portion of the dose can be swallowed and absorbed through the gastrointestinal tract, contributing to systemic levels. Optimizing the inhalation technique to maximize lung deposition and minimize oral deposition can help.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Consider conducting a PK/PD study to understand the relationship between the dose, plasma concentrations, and the observed effects (both therapeutic and adverse). This can help in designing a dosing regimen with an optimal therapeutic window.
-
Issue 3: Difficulty in preparing a stable formulation for preclinical use.
-
Question: We are having trouble preparing a stable and consistent formulation of this compound for our in vivo experiments. What are some key considerations?
-
Answer:
-
Solubility: this compound is practically insoluble in water. The use of co-solvents or suspending agents may be necessary. For solutions, ensure the pH is appropriate to maintain stability.
-
Particle Size: For inhalation studies, the particle size of the drug is critical for effective delivery to the lungs. Techniques like micronization or spray drying are often used to produce particles in the respirable range (1-5 µm).
-
Stability: Salmeterol can be sensitive to light and oxidation. Prepare fresh solutions or suspensions and store them protected from light. If using a stock solution, validate its stability over the intended period of use.
-
Excipients: If using excipients, ensure they are compatible with this compound and are appropriate for the chosen route of administration. For example, excipients used in formulations for nebulization should not cause airway irritation.
-
Experimental Protocols
Protocol 1: Dose-Response Study for Bronchodilation in a Murine Asthma Model
-
Animal Model: Use a validated murine model of allergic asthma (e.g., ovalbumin-sensitized and challenged BALB/c mice).
-
Anesthesia and Tracheostomy: Anesthetize the mice and perform a tracheostomy to allow for mechanical ventilation and measurement of airway mechanics.
-
Baseline Measurement: Measure baseline airway resistance or lung impedance using a specialized ventilator system (e.g., flexiVent).
-
Bronchoconstriction Challenge: Induce bronchoconstriction using an agent like methacholine and measure the increase in airway resistance.
-
Salmeterol Administration: Administer increasing doses of this compound via a nebulizer connected to the ventilator circuit. Allow a sufficient equilibration period between doses.
-
Measurement of Bronchodilation: After each dose of Salmeterol, repeat the measurement of airway resistance to assess the degree of bronchodilation.
-
Data Analysis: Plot the percentage of inhibition of the bronchoconstrictor response against the log of the Salmeterol dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Intratracheal Administration in Rats
-
Animal Preparation: Anesthetize the rat and place it in a supine position on an angled board.
-
Visualization of the Trachea: Gently pull the tongue to the side and use a small, blunt instrument to depress the base of the tongue. Use a fiber optic light source to illuminate the back of the throat and visualize the vocal cords and the opening of the trachea.
-
Instillation: Using a syringe with a flexible, blunt-tipped needle or a specialized intratracheal instillation device, carefully advance the tip past the vocal cords and into the trachea.
-
Injection: Slowly inject the this compound solution or suspension into the lungs. The volume should be kept low (typically 1-2 ml/kg) to avoid reflux and ensure distribution within the lungs.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: General workflow for preclinical evaluation.
References
- 1. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salmeterol Xinafoate Stability and Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Salmeterol Xinafoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound stability.
| Problem | Possible Causes | Suggested Solutions |
| No degradation or insufficient degradation observed under stress conditions. | - Stress conditions (e.g., temperature, concentration of stressor, duration) are not harsh enough.- The drug is inherently stable under the applied conditions. | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of exposure to the stress condition.- Increase the temperature for thermal degradation studies.[1] |
| High variability in degradation results between replicate experiments. | - Inconsistent preparation of sample or stressor solutions.- Fluctuations in experimental conditions (e.g., temperature, light exposure).- Issues with the analytical instrumentation (e.g., HPLC system). | - Ensure accurate and consistent preparation of all solutions.- Tightly control environmental parameters.- Perform system suitability tests on the analytical instrument before each run. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | - Inappropriate mobile phase pH.- Column contamination or degradation.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and regularly flush the analytical column with a strong solvent.- Reduce the concentration of the sample being injected. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from solvents, glassware, or the sample itself.- Formation of secondary degradation products.- Presence of impurities in the drug substance.[2][3] | - Use high-purity solvents and thoroughly clean all glassware.- Analyze a blank (diluent) injection to identify solvent-related peaks.- Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential degradation products or impurities. |
| Difficulty in separating this compound from its degradation products. | - The chosen chromatographic method lacks sufficient resolving power. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Try a different stationary phase (e.g., C8 instead of C18).- Adjust the flow rate or column temperature. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] Specifically, significant degradation has been observed upon treatment with 1N HCl and 1N NaOH, as well as with hydrogen peroxide. It is relatively stable under thermal and photolytic stress.
Q2: What are the major degradation products of this compound?
A2: The primary metabolic degradation product in vivo is α-hydroxysalmeterol, formed through aliphatic oxidation catalyzed by the CYP3A4 enzyme. Under forced degradation conditions, various degradation products can be formed, though specific structures are not always fully elucidated in all studies. The goal of stability-indicating methods is to separate the parent drug from all potential degradation products.
Q3: What analytical techniques are most suitable for stability studies of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for stability-indicating assays of this compound. High-performance thin-layer chromatography (HPTLC) has also been successfully employed. These methods are capable of separating the intact drug from its degradation products.
Q4: What are typical HPLC method parameters for this compound analysis?
A4: A common approach involves a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength of around 252 nm.
Q5: How should photostability studies be conducted for this compound?
A5: Photostability testing should be carried out according to ICH guideline Q1B. This involves exposing the drug substance to a light source that produces a combination of UV and visible light with a specified overall illumination. Samples of the drug, both as a solid and in solution, should be tested.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 30 min | 60°C | Not specified, but degradation was observed | |
| Alkaline Hydrolysis | 1N NaOH | 10 min | 60°C | 43.2% | |
| Oxidative Degradation | 6% H₂O₂ | 10 min | Room Temperature | 54.41% | |
| Thermal Degradation | Hot Air Oven | 48 hrs | 60°C | No sufficient degradation | |
| Photolytic Degradation (UV) | UV lamp (200 watt hours/square meter) | Not specified | Not specified | No degradation | |
| Photolytic Degradation (Fluorescent) | Cool white fluorescent lamp (1.2 million lux hours) | Not specified | Not specified | No degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the solution to room temperature and neutralize it with 1N HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 10 minutes.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of this compound powder in a petri dish.
-
Place the petri dish in a hot air oven at 80°C for 48 hours.
-
After exposure, weigh an appropriate amount of the powder, dissolve it in methanol, and then dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B guidelines.
-
Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.05 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a 10:90 (v/v) ratio of acetonitrile to water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of this compound. The parameters to be checked include theoretical plates, tailing factor, and reproducibility of injections (%RSD for peak area).
Visualizations
Caption: In vivo metabolic pathway of Salmeterol.
Caption: Workflow for forced degradation studies.
Caption: Logical flow for HPLC troubleshooting.
References
Technical Support Center: Overcoming Experimental Variability with Salmeterol Xinafoate
For researchers, scientists, and drug development professionals utilizing Salmeterol Xinafoate, ensuring experimental consistency is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates upon dilution in aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. To achieve the desired concentration without precipitation, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol before making final dilutions in your aqueous experimental buffer. For maximal solubility in aqueous buffers, this compound can be first dissolved in DMF and then diluted with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. It is not recommended to store the aqueous solution for more than one day.[1] Always prepare fresh dilutions for each experiment.
Q2: I am observing significant variability in the dose-response curve for this compound between experiments. What are the potential causes?
A2: Variability in dose-response curves can stem from several factors:
-
Cell-based factors:
-
Cell Passage Number: As the passage number of a cell line increases, its responsiveness to drugs can change. It has been observed that with increasing passage number, cells can become less sensitive to a drug, resulting in a higher EC50 value.[2][3] It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Confluency: The density of cells at the time of the experiment can impact receptor expression and signaling. Assays should be performed at a consistent cell confluency.
-
Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Regular cell line authentication is recommended.
-
-
Reagent and Compound Handling:
-
Compound Stability: this compound solutions, especially in aqueous media, should be prepared fresh. The stability of the compound in your specific cell culture media and conditions should be considered.
-
Polymorphism: this compound exists in different polymorphic forms, which can have different solubilities and dissolution rates, potentially affecting the effective concentration in your assay.[4] Using a consistent source and batch of the compound can help minimize this variability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
-
Assay Conditions:
-
Incubation Time: The duration of cell exposure to this compound can influence the observed effect. Optimize and standardize incubation times.
-
Serum Concentration: Components in serum can interact with the compound or affect cell signaling. If possible, reduce or eliminate serum during the drug treatment period. The concentration of serum can influence the differentiation and response of cells.[5]
-
Q3: My cAMP assay results are inconsistent when using this compound. How can I troubleshoot this?
A3: Inconsistent cAMP assay results can be due to several factors specific to this assay:
-
Cell Density: The number of cells per well is critical. Too many cells can lead to a saturated signal, while too few can result in a weak signal-to-noise ratio. Optimize cell density for your specific cell line and plate format.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP. The use of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust and reproducible signal. The concentration of the PDE inhibitor itself may need optimization.
-
Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for your dose-response curve and that the incubation time is sufficient to elicit a maximal response without causing significant receptor desensitization.
Troubleshooting Guides
Issue 1: High Variability in Bronchial Smooth Muscle Cell Relaxation Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent relaxation response to this compound. | Cell Culture Conditions: Primary bronchial smooth muscle cells can change their phenotype with passaging. | Use cells at a low and consistent passage number. Standardize cell seeding density and growth conditions. |
| Agonist Preparation: Inconsistent final concentration of this compound. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and perform serial dilutions carefully. | |
| Contraction Agent: Variability in the contractile response to agents like histamine or methacholine. | Ensure the concentration and application of the contractile agent are consistent across all experiments. | |
| Weak or no relaxation observed. | Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. | Minimize pre-incubation times with this compound. Consider using a cell line with a higher expression of the β2-adrenergic receptor. |
| Cell Viability: Poor cell health can impair their ability to respond. | Check cell viability before and after the assay. |
Issue 2: Unexpected Off-Target Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Observation of cellular effects not typically associated with β2-adrenergic receptor activation. | Cross-reactivity with other receptors: At high concentrations, Salmeterol may interact with other adrenergic receptor subtypes, although it is highly selective for the β2 receptor. | Perform experiments using a selective antagonist for the β2-adrenergic receptor to confirm the observed effect is mediated by this receptor. Test a range of Salmeterol concentrations to identify the lowest effective concentration. |
| Modulation of other signaling pathways: Salmeterol has been shown to increase the release of Brain-Derived Neurotrophic Factor (BDNF) in some cell types. | Investigate downstream signaling pathways of BDNF (e.g., TrkB activation) to see if they are activated in your experimental system. | |
| Effects of the Xinafoate Salt: The xinafoate counter-ion could potentially have its own biological effects. | Studies have shown that xinafoic acid does not have direct airway irritant effects and does not impair the binding of salmeterol to the β2-adrenoceptor. However, if off-target effects are a major concern, using salmeterol free base could be considered if available and soluble. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₇NO₄ · C₁₁H₈O₃ | |
| Molecular Weight | 603.75 g/mol | |
| Solubility in Ethanol | ~2 mg/mL | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in DMF | ~30 mg/mL | |
| Aqueous Solubility | Sparingly soluble | |
| Storage | Desiccate at room temperature |
Table 2: Factors Influencing Experimental Variability with this compound
| Factor | Potential Impact | Recommendation |
| Cell Passage Number | Increased passage number may lead to decreased sensitivity (higher EC50). | Use cells within a defined, low passage number range. |
| Serum Concentration | Serum components can interfere with compound activity and alter cellular responses. | Minimize or remove serum during drug treatment if possible. Maintain consistent serum concentration across experiments. |
| Compound Solution | Poor solubility can lead to inaccurate dosing. Degradation can reduce potency. | Prepare fresh stock solutions in an appropriate organic solvent and dilute fresh for each experiment. Avoid storing aqueous solutions for extended periods. |
| Polymorphism | Different crystal forms can have different solubilities and dissolution rates, affecting bioavailability in vitro. | Use a consistent source and batch of this compound. |
| Cell Confluency | Can alter receptor expression levels and signaling capacity. | Standardize cell seeding density and perform experiments at a consistent confluency. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay Using HTRF
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
This compound
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer (as recommended by the HTRF kit manufacturer) containing a PDE inhibitor at a pre-optimized concentration.
-
Determine cell density and adjust to the optimal concentration for the assay.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a pre-determined optimal time (e.g., 30 minutes).
-
Add 5 µL of the cAMP-d2 conjugate to each well.
-
Add 5 µL of the anti-cAMP cryptate conjugate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Bronchial Smooth Muscle Cell Contraction Assay
This protocol describes a method to assess the relaxant effect of this compound on bronchial smooth muscle cells embedded in a collagen gel.
Materials:
-
Human bronchial smooth muscle cells (hBSMCs)
-
Cell culture medium for hBSMCs
-
Collagen solution (e.g., Type I rat tail collagen)
-
24-well tissue culture plates
-
Contraction agent (e.g., histamine, methacholine)
-
This compound
-
Image analysis software
Procedure:
-
Gel Preparation and Cell Seeding:
-
Prepare a cell-collagen mixture by combining hBSMCs, collagen solution, and culture medium on ice.
-
Dispense the mixture into a 24-well plate and allow it to polymerize at 37°C.
-
After polymerization, add culture medium to each well and incubate for 24-48 hours.
-
-
Contraction and Relaxation Measurement:
-
Gently detach the collagen gels from the sides of the wells.
-
Pre-treat the gels with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Induce contraction by adding a pre-determined concentration of a contractile agent (e.g., histamine).
-
Capture images of the gels at regular time intervals (e.g., every 10 minutes for 1 hour).
-
-
Data Analysis:
-
Measure the area of the collagen gel in each image using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Plot the percentage of contraction against time for each treatment condition.
-
Determine the inhibitory effect of this compound by comparing the contraction in its presence to the vehicle control.
-
Mandatory Visualization
Caption: Canonical signaling pathway of this compound.
Caption: Logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Salmeterol Xinafoate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Salmeterol Xinafoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Question: Why am I seeing fluctuations in my system pressure?
Answer: System pressure fluctuations are a common issue in HPLC and can be caused by several factors. High pressure often indicates a blockage, while low or fluctuating pressure can suggest a leak or issues with the pump.[1][2]
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Pump Issues: Air bubbles in the pump can cause pressure fluctuations.[2][3] Degas your mobile phase and prime the pump to remove any trapped bubbles. Worn pump seals may also be a cause and may need replacement.[2]
-
Blockages: A blockage in the system can lead to high pressure. This could be due to a clogged frit, a contaminated guard column, or precipitation in the tubing. Try reversing and flushing the column or replacing the guard column and inline filters.
Question: My baseline is noisy or drifting. What should I do?
Answer: A noisy or drifting baseline can interfere with peak integration and affect the accuracy of your results. Common causes include:
-
Mobile Phase Issues: Ensure your mobile phase is prepared with high-purity HPLC-grade solvents and is properly degassed. Contamination or slow equilibration of the column after a mobile phase change can also contribute to baseline drift.
-
Detector Instability: The detector lamp may be failing, or the flow cell could be contaminated. Cleaning the flow cell or replacing the lamp may be necessary. Ensure the detector wavelength is set correctly for this compound (commonly around 220-252 nm).
-
Temperature Fluctuations: Inconsistent column temperature can cause baseline drift. Using a column oven is recommended to maintain a stable temperature.
Question: The peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?
Answer: Poor peak shape can compromise the resolution and quantitation of your analysis.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by a contaminated or degraded column. Ensure the mobile phase pH is appropriate. A blocked frit or column failure can also lead to tailing.
-
Peak Fronting: This can be a sign of column overload. Try reducing the injection volume or the concentration of your sample. It can also be caused by poor column performance or an inadequate mobile phase flow rate.
-
Peak Splitting: This may indicate a partially blocked frit, a contaminated guard column, or an issue with the sample injection. Ensure your sample is fully dissolved in the mobile phase.
Question: I am observing a drift in the retention time of this compound. What is the cause?
Answer: Retention time shifts can indicate a change in the chromatographic conditions.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement and mixing of solvents.
-
Flow Rate Inconsistency: Check the pump for any leaks or malfunctions that could lead to an inconsistent flow rate.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention time. Replacing the column may be necessary.
-
Temperature Changes: As with baseline drift, poor temperature control can affect retention times.
Frequently Asked Questions (FAQs)
Q1: What are the typical method validation parameters for this compound HPLC analysis?
A1: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Q2: How do I perform a linearity study for this compound?
A2: A linearity study demonstrates that the method's response is directly proportional to the analyte concentration. This is typically done by preparing a series of standard solutions of this compound at different concentrations and injecting them into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.
Q3: What are the acceptance criteria for accuracy and precision?
A3: For accuracy, the recovery of the analyte at different concentrations should typically be within 98-102%. For precision, the relative standard deviation (%RSD) for replicate injections should be not more than 2%.
Q4: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A4: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically: LOD = 3.3 * (standard deviation of the intercept / slope) and LOQ = 10 * (standard deviation of the intercept / slope).
Data Presentation
Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex, C8 (150 x 4.6 mm, 5µm) | Agilent Zorbax Bonus RP (250mm × 4.6mm 5µ) | HiQ SiL C18 (150 × 4.6 mm i.d. 5 μm) |
| Mobile Phase | Acetonitrile: Water (10:90 v/v) | 0.1% Formic acid: Acetonitrile (64:36 v/v) | Buffer: Methanol (60:40 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.2 ml/min |
| Detection Wavelength | 216 nm | 234 nm | 252 nm |
| Retention Time | 3.6 min | 1.96 min | 11.89 ± 0.3 min |
Summary of Method Validation Data for this compound
| Validation Parameter | Result 1 | Result 2 | Result 3 |
| Linearity Range | 5-25 µg/ml | 40-60 µg/mL | 10-50 μg/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.999 | 0.9958 |
| Accuracy (% Recovery) | - | 99.29% (assay) | - |
| LOD | - | 2.67 µg/ml | - |
| LOQ | - | 8.08 µg/ml | - |
Experimental Protocols
Protocol 1: Sample Preparation for Assay
This protocol is adapted from a validated method for the analysis of this compound in a capsule dosage form.
-
Weigh and mix the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to 500µg of this compound into a 10ml volumetric flask.
-
Add 5ml of the diluent (mobile phase) and sonicate for 10 minutes to dissolve.
-
Make up the volume to 10ml with the diluent.
-
Filter the solution through a 0.45µm syringe filter before injection.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol is a general representation of a forced degradation study to demonstrate the stability-indicating nature of an HPLC method.
-
To 1ml of a standard stock solution of this compound (e.g., 100µg/ml), add 1ml of 1N HCl.
-
Heat the solution at 60°C for 30 minutes.
-
After heating, neutralize the solution with 1N NaOH.
-
Dilute the solution to a final volume of 10ml with the mobile phase.
-
Filter the solution through a 0.45µm syringe filter and inject it into the HPLC system.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
Preventing receptor desensitization in Salmeterol Xinafoate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salmeterol Xinafoate and encountering receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound experiments?
A1: Receptor desensitization is a process where the β2-adrenergic receptor (β2AR) becomes less responsive to this compound upon prolonged or repeated exposure.[1][2] This can manifest as a diminished cellular response, such as reduced adenylyl cyclase activation, despite the continued presence of the agonist.[3] Desensitization is a complex process that can involve receptor uncoupling from G proteins, sequestration from the cell surface, and degradation.[2]
Q2: What are the primary molecular mechanisms behind Salmeterol-induced β2AR desensitization?
A2: There are two main pathways for β2AR desensitization:
-
Homologous Desensitization: This is agonist-specific and initiated by the binding of Salmeterol, which leads to the phosphorylation of the β2AR by G-protein-coupled receptor kinases (GRKs).[4] Phosphorylated receptors then serve as a docking site for β-arrestin proteins, which sterically hinder the receptor's interaction with its G protein (Gs), effectively "uncoupling" it from downstream signaling. β-arrestin also targets the receptor for internalization via clathrin-coated pits.
-
Heterologous Desensitization: This mechanism is not agonist-specific and is mediated by second messenger-dependent kinases like Protein Kinase A (PKA). Any agent that increases intracellular cAMP levels can activate PKA, which can then phosphorylate the β2AR and other signaling proteins, leading to a dampened response.
Salmeterol, being a weak partial agonist, shows a complex pattern. It causes significant GRK-site phosphorylation but is inefficient at recruiting β-arrestin and inducing receptor internalization compared to full agonists. However, it can still act as a strong agonist in the highly amplified PKA-mediated desensitization pathway.
Q3: How does Salmeterol's desensitization profile differ from other β2-agonists like Isoproterenol or Formoterol?
A3: Salmeterol has a unique desensitization profile due to its low intrinsic efficacy and high lipophilicity. Compared to full agonists like Isoproterenol and the long-acting agonist Formoterol, Salmeterol is a much weaker activator of adenylyl cyclase and is less effective at recruiting β-arrestin. While both Salmeterol and Formoterol can cause significant functional desensitization and reduce receptor density with long-term exposure, Salmeterol shows a distinct dissociation between receptor phosphorylation and subsequent internalization. It stimulates considerable GRK-mediated phosphorylation but fails to induce significant β-arrestin translocation and receptor endocytosis.
Q4: What is the role of G-protein-coupled receptor kinases (GRKs) and β-arrestins in this process?
A4: GRKs and β-arrestins are central to homologous desensitization. Upon agonist binding, GRKs phosphorylate specific serine and threonine residues on the intracellular domains of the β2AR. This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin to the phosphorylated receptor has two major consequences: it sterically blocks further G protein activation, thus terminating the signal, and it acts as an adapter protein to target the receptor for clathrin-mediated endocytosis.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Diminishing cAMP response over time with continuous Salmeterol exposure. | Receptor desensitization through PKA-mediated feedback (heterologous) or GRK/β-arrestin pathway (homologous). | - Include a phosphodiesterase (PDE) inhibitor in the assay to prevent cAMP degradation and better isolate receptor-level desensitization. - Perform time-course experiments to characterize the onset and magnitude of desensitization. - Consider using a GRK inhibitor (e.g., heparin in permeabilized cells) to block homologous desensitization. |
| Reduced maximal response to a full agonist (e.g., Isoproterenol) after pre-treatment with Salmeterol. | Functional desensitization and potential receptor downregulation. | - Perform radioligand binding assays to quantify β2AR density before and after Salmeterol treatment. - Conduct "agonist rescue" experiments to assess the extent of desensitization. - Allow for a washout period to see if the receptor response can be restored (resensitization). |
| Inconsistent results in receptor internalization assays (e.g., microscopy, ELISA). | Salmeterol is a poor inducer of β2AR internalization. | - Use a full agonist like Isoproterenol as a positive control to ensure the assay is working correctly. - Consider overexpressing β-arrestin, which has been shown to partially rescue Salmeterol-induced endocytosis. - Utilize more sensitive techniques like BRET or FRET to measure the initial steps of desensitization, such as β-arrestin recruitment, which may be more informative than internalization for Salmeterol. |
| Difficulty in washing out Salmeterol to study resensitization. | Salmeterol's high lipophilicity and quasi-irreversible binding to an "exosite" on the receptor make it highly resistant to washout. | - Acknowledge the difficulty of complete washout in experimental design and interpretation. - Use cell lines with inducible receptor expression to control for receptor density changes. - Compare with a more readily reversible agonist in parallel experiments. |
Experimental Protocols
Protocol 1: Assessing Functional Desensitization via cAMP Measurement
Objective: To quantify the extent of functional desensitization by measuring cAMP accumulation in response to a full agonist after pre-treatment with Salmeterol.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or human airway smooth muscle cells) expressing β2AR at an appropriate density and grow to confluence.
-
Pre-treatment (Desensitization):
-
Treat one set of cells with a chosen concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 10 minutes for short-term, 2-14 hours for long-term).
-
Treat a control set of cells with vehicle for the same duration.
-
-
Washout (if applicable): Carefully wash the cells multiple times with a serum-free medium to remove the agonist. Note that complete washout of Salmeterol is difficult.
-
Stimulation:
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.
-
Stimulate both Salmeterol-pre-treated and control cells with a concentration range of a full agonist like Isoproterenol.
-
-
cAMP Measurement: After a short incubation period (e.g., 10-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Generate dose-response curves for Isoproterenol in both control and Salmeterol-pre-treated cells. Compare the Emax and EC50 values to determine the extent of desensitization.
Protocol 2: Measuring β-arrestin Recruitment using BRET
Objective: To measure the recruitment of β-arrestin to the β2AR upon stimulation with Salmeterol.
Methodology:
-
Cell Line: Use a cell line stably or transiently co-expressing β2AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Preparation: Plate the cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: Just prior to the measurement, add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Baseline Reading: Measure the baseline BRET signal (ratio of YFP emission to Rluc emission).
-
Agonist Stimulation: Add this compound to the wells. Use a full agonist like Isoproterenol as a positive control.
-
Kinetic Measurement: Immediately begin measuring the BRET signal at regular intervals over a time course (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the net BRET ratio by subtracting the baseline from the agonist-induced signal. Compare the maximal response and the kinetics of β-arrestin recruitment induced by Salmeterol versus the full agonist. Bioluminescence resonance energy transfer (BRET) studies have shown a significantly reduced efficacy for Salmeterol in recruiting arrestin to the β2AR relative to isoproterenol.
Visualizations
Caption: Homologous desensitization pathway of the β2-adrenergic receptor.
Caption: Experimental workflow for a functional desensitization assay.
Caption: Troubleshooting logic for a diminished response to Salmeterol.
References
- 1. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Salmeterol Xinafoate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Salmeterol Xinafoate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] UV-Visible Spectrophotometry is also used, though it may be less specific than chromatographic methods.
Q2: My Salmeterol peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A2: Peak tailing for Salmeterol is a commonly encountered issue. It can be caused by several factors, including:
-
Secondary interactions: Silanol groups on the stationary phase can interact with the basic amine group of Salmeterol.
-
Solution: Use a base-deactivated column (e.g., "BDS" or "Bonus-RP") or an end-capped column. Operating the mobile phase at a lower pH (e.g., around 3.0) can also help by protonating the silanol groups and reducing interactions.
-
-
Column temperature: Higher column temperatures can sometimes exacerbate tailing.
-
Solution: Try optimizing the column temperature, for instance, by setting it to 30°C.
-
-
Mobile phase composition: An inappropriate mobile phase can lead to poor peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems (e.g., ammonium dihydrogen phosphate). Methanol has been noted to sometimes increase peak tailing compared to acetonitrile.
-
Q3: I am observing high background noise and poor signal-to-noise ratio in my LC-MS/MS analysis. What are the potential sources and solutions?
A3: High background noise in LC-MS/MS can stem from several sources:
-
Contamination: Sample residues, mobile phase impurities, and column bleed are common culprits.
-
Solution: Use high-purity solvents (LC-MS grade) and additives. Regularly flush the LC system and use a divert valve to direct the flow to waste during periods when the analyte is not eluting, especially at the beginning and end of the gradient. Ensure thorough sample preparation to remove matrix components.
-
-
Mobile Phase Additives: While necessary for ionization and chromatography, additives can contribute to background noise.
-
Solution: Use volatile additives like formic acid or ammonium formate at the lowest effective concentration. Avoid non-volatile buffers like phosphate.
-
-
Ion Source Contamination: A dirty ion source can lead to poor signal intensity and high background.
-
Solution: Regularly clean the ion source components according to the manufacturer's guidelines.
-
Q4: How can I improve the sensitivity of my LC-MS/MS method to quantify low concentrations of this compound in plasma?
A4: Achieving low limits of quantification (LLOQ) in plasma requires a multi-faceted approach:
-
Sample Preparation: Efficient extraction and concentration of the analyte are crucial. Solid Phase Extraction (SPE) is a highly effective technique for cleaning up plasma samples and enriching Salmeterol.
-
Instrumentation: Utilizing a highly sensitive mass spectrometer can significantly lower detection limits. Modern triple quadrupole mass spectrometers have achieved LLOQs in the sub-picogram per milliliter (pg/mL) range.
-
Chromatography: Sharp, narrow peaks lead to better signal-to-noise ratios. Optimize the LC method for good peak shape and retention to avoid areas of significant matrix suppression.
-
Ionization: Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Salmeterol.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying different organic solvents (e.g., acetonitrile, methanol) and buffers. A gradient elution may be necessary to separate all compounds of interest. |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. Changes in pH can significantly affect the retention of ionizable compounds like Salmeterol. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if performance does not improve. Use guard columns to protect the analytical column. | |
| Inaccurate Quantification | Poor linearity of the calibration curve. | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. A correlation coefficient (r²) of >0.999 is generally desirable. |
| Incomplete sample dissolution. | This compound has specific solubility properties. Use appropriate solvents for sample and standard preparation, such as methanol or a mixture of acetonitrile and a diluent. Sonication can aid in dissolution. | |
| Sample instability. | Investigate the stability of Salmeteral in the chosen solvent and storage conditions. Some studies have shown stability for several hours or days at specific temperatures. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous components from the biological matrix (e.g., plasma). | Improve sample preparation to remove interfering substances. Solid Phase Extraction (SPE) is highly recommended for complex matrices. |
| Modify the chromatographic method to separate Salmeterol from the regions of matrix effects. | ||
| Low Signal Intensity | Suboptimal ionization parameters. | Infuse a standard solution of Salmeterol directly into the mass spectrometer to tune and optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates). |
| Poor fragmentation. | Optimize the collision energy to ensure efficient fragmentation of the precursor ion into a stable and abundant product ion for selected reaction monitoring (SRM). | |
| Inefficient mobile phase for ionization. | Ensure the mobile phase pH is suitable for protonating Salmeterol (positive ion mode). The use of acidic modifiers like formic acid is common. | |
| Carryover | Adsorption of the analyte in the injection system or on the column. | Use a robust needle wash protocol with a strong solvent. Inject blank samples after high-concentration samples to check for carryover. |
| Lowering the injection volume may also help. |
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for this compound quantification.
Table 1: HPLC Method Performance
| Parameter | Concentration Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Linearity | 40-60 µg/mL | - | - | |
| 20-70 ppm | - | - | ||
| 0.025–4.8 µg/mL | - | - | ||
| 50-500 µg/mL | - | - | ||
| Accuracy | 80%, 100%, 120% levels | 98.2% to 102.7% | - | |
| Precision | Inter- & Intra-day | - | ≤ 2.2% | |
| LOD/LOQ | - | - | LOD: 2.67 µg/mL, LOQ: 8.08 µg/mL | |
| - | - | LOD: 0.00471 ppm, LOQ: 0.01429 ppm | ||
| - | - | LOQ: 0.025 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Concentration Range | Accuracy (% of Nominal) | Precision (%CV) | Reference |
| Linearity | 0.375 to 7.50 pg/mL | - | - | |
| 0.050 to 50 pg/mL | - | - | ||
| Accuracy | LLOQ, Low, Mid, High QC | 94.91% to 102.75% | - | |
| Precision | LLOQ, Low, Mid, High QC | - | < 13% | |
| LLOQ (0.375 pg/mL) | - | 1.49% | ||
| LLOQ | - | - | 0.375 pg/mL | |
| - | - | 0.050 pg/mL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the quantification of this compound in a pharmaceutical dosage form.
-
Instrumentation: Agilent HPLC system with a PDA detector.
-
Column: Agilent Zorbax Bonus RP (250mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% Formic acid in water and Acetonitrile in a ratio of 64:36 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 234 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution to achieve concentrations in the range of 40-60 µg/mL.
-
Sample Preparation: For a dry powder inhaler, the powder is accurately weighed, dissolved in a suitable solvent (e.g., a mixture of acetonitrile and diluent), sonicated to ensure complete dissolution, and then diluted to the final concentration with the mobile phase.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma
This protocol is a high-sensitivity method for quantifying this compound in plasma.
-
Instrumentation: Waters ACQUITY UPLC system coupled with a Xevo TQ-S Mass Spectrometer.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
375 µL of plasma is diluted with an aqueous solution containing a stable isotope-labeled internal standard.
-
The sample is loaded onto an Oasis HLB µElution plate.
-
The plate is washed with an organo-aqueous solution.
-
The analyte is eluted with a solution of methanol-acetonitrile.
-
The eluate is diluted with an aqueous buffer before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase UPLC column.
-
Mobile Phase: Gradient elution using a combination of aqueous and organic mobile phases (e.g., containing formic acid or ammonium formate).
-
Flow Rate: Optimized for the UPLC column (e.g., 0.4-0.6 mL/min).
-
Run Time: Approximately 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor ion (Q1) and product ion (Q3) for Salmeterol are monitored.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate HPLC quantification.
References
Addressing off-target effects of Salmeterol Xinafoate in experiments
Technical Support Center: Salmeterol Xinafoate Experiments
Welcome to the technical support center for researchers utilizing this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected physiological response after applying Salmeterol. How can I determine if it's an off-target effect?
A1: An unexpected response could arise from Salmeterol interacting with receptors other than its primary target, the β2-adrenergic receptor (β2AR), especially at higher concentrations. Salmeterol is highly selective for the β2AR, but this selectivity is concentration-dependent.[1][2][3] At supra-physiological concentrations, it may begin to activate other adrenergic receptors, such as the β1-adrenergic receptor (β1AR), leading to unintended effects like cardiac stimulation.[4][5]
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration is appropriate for selective β2AR activation. For most in vitro cell-based assays, concentrations in the low nanomolar range (e.g., 1-100 nM) are recommended.
-
Use a Selective Antagonist: The most definitive way to confirm an effect is β2AR-mediated is to see if it can be blocked by a selective β2AR antagonist, such as ICI 118,551. If the unexpected response persists in the presence of the antagonist, it is likely an off-target effect.
-
Perform a Dose-Response Curve: A comprehensive dose-response curve can reveal if the unexpected effect only appears at high concentrations, which is a hallmark of off-target activity.
Below is a logical workflow to diagnose potential off-target effects.
Figure 1. Troubleshooting workflow for identifying off-target effects.
Q2: My experimental system (e.g., cardiac cells) expresses both β1 and β2 adrenergic receptors. How can I isolate the β2-mediated effects of Salmeterol?
A2: This is a common challenge. While Salmeterol has a high selectivity for β2AR over β1AR, co-expression necessitates careful controls. The primary strategy is to use selective antagonists to block the activity of non-target receptors.
-
To block β1AR , use a selective antagonist like Atenolol .
-
To confirm the effect is β2AR-mediated , use a selective antagonist like ICI 118,551 to block it.
By comparing the effects of Salmeterol alone versus in the presence of these antagonists, you can dissect the specific contribution of each receptor subtype.
Receptor Selectivity Data
The following table summarizes the binding affinity (pKi) and selectivity of Salmeterol and key antagonists for β-adrenergic receptors. Higher pKi values indicate stronger binding affinity.
| Compound | Receptor | pKi (Affinity) | Selectivity Ratio (β2 vs β1) | Reference |
| Salmeterol | β2-AR | ~8.5 - 9.0 | \multirow{2}{}{~1400-3000 fold} | \multirow{2}{}{} |
| β1-AR | ~5.5 - 6.0 | |||
| ICI 118,551 | β2-AR | ~9.26 | \multirow{2}{}{~123 fold} | \multirow{2}{}{} |
| β1-AR | ~7.17 | |||
| Atenolol | β1-AR | ~6.8 - 7.2 | \multirow{2}{}{~26-35 fold (β1 selective)} | \multirow{2}{}{} |
| β2-AR | ~5.3 - 5.7 |
Note: pKi values are derived from multiple sources and may vary based on experimental conditions. The table provides representative values for comparison.
The diagram below illustrates how Salmeterol's primary on-target pathway can be distinguished from a potential off-target pathway using selective antagonists.
Figure 2. On-target vs. off-target signaling pathways and points of antagonist intervention.
Q3: What is the recommended concentration range for Salmeterol to maintain β2 selectivity in in vitro experiments?
| Experimental System | Recommended Concentration Range | Rationale |
| Cell-based Functional Assays (e.g., cAMP accumulation) | 1 nM - 100 nM | This range typically covers the EC50 for β2AR activation without significantly engaging β1AR. |
| Receptor Binding Assays | 0.1 nM - 1 µM | A wider range is used to generate a full competition curve and accurately calculate Ki values. |
| Tissue Bath / Organ Studies | 10 nM - 1 µM | Higher concentrations may be needed due to tissue penetration and degradation, but should be validated with antagonists. |
Exceeding these concentrations, particularly in the micromolar range, significantly increases the risk of engaging lower-affinity off-target receptors.
References
- 1. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refinement of Salmeterol Xinafoate protocols for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions to enhance the reproducibility of experiments involving Salmeterol Xinafoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| SX-TG01 | Why am I observing inconsistent results in my in-vitro bioequivalence studies? | - Batch-to-batch variability: Differences in drug substance, excipients, or device components between batches.[1][2] - Inadequate method sensitivity: The analytical method may not be sensitive enough to detect meaningful differences.[1] - Improper storage conditions: High humidity can lead to agglomeration and decreased dispersibility of the powder.[3][4] | - Batch Qualification: Use at least three different batches of the test product, manufactured from a minimum of three different batches of drug substances and excipients. - Method Validation: Ensure the dissolution method can discriminate between different formulation or manufacturing processes. The validation should include parameters like specificity, linearity, precision, and accuracy. - Controlled Storage: Store this compound formulations at controlled relative humidity (ideally below 75%) to prevent moisture-induced agglomeration. |
| SX-TG02 | My HPLC analysis of this compound shows poor peak shape and shifting retention times. What could be the cause? | - Column degradation: The stationary phase of the HPLC column may be degrading. - Inappropriate mobile phase: The composition of the mobile phase may not be optimal for the separation. - Sample matrix effects: Components in the sample matrix may be interfering with the analysis. | - Column Equilibration and Maintenance: Ensure the column is properly equilibrated with the mobile phase before each run. Regularly clean and regenerate the column according to the manufacturer's instructions. Consider using a guard column. - Mobile Phase Optimization: A suggested mobile phase for simultaneous analysis of this compound and Fluticasone Propionate is a mixture of methanol, acetonitrile, and water (50:20:30, v/v). Adjust the ratios as needed to achieve optimal separation. Ensure the mobile phase is freshly prepared and degassed. - Sample Preparation: Implement a robust sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| SX-TG03 | I am seeing high variability in my in-vivo pharmacokinetic data (AUC and Cmax). How can I improve reproducibility? | - Inconsistent dosing technique: Variability in the administration of the inhaled dose. - Physiological variability: Differences in lung deposition and absorption between subjects. - Food effects: The presence of food in the gastrointestinal tract can affect the absorption of the swallowed portion of the drug. | - Standardized Dosing Protocol: Ensure a consistent and validated method for dose administration. For animal studies, ensure the delivery device is functioning correctly. For human studies, provide clear instructions and training to subjects on inhaler use. - Crossover Study Design: Employ a crossover study design to minimize inter-subject variability. - Fasting Conditions: Conduct pharmacokinetic studies under fasting conditions to eliminate the influence of food on drug absorption. A charcoal block can be used to prevent absorption of the swallowed portion of the drug. |
| SX-TG04 | The fine particle fraction (FPF) of my dry powder inhaler (DPI) formulation is decreasing over time. What is happening? | - Moisture-induced agglomeration: Storage at high relative humidity (≥75%) can cause particles to clump together, reducing the proportion of respirable particles. - Solid-state changes: The physical form of the drug or excipients may be changing over time. | - Humidity Control: Store the DPI formulation in a low-humidity environment. The use of desiccants in the packaging may be beneficial. - Excipient Selection: The presence of high concentrations of micronized lactose can increase agglomerate strength. Consider optimizing the formulation with different excipients. The use of crystal growth inhibitors like polysorbate 80 and HPMC can improve particle stability. - Stability Studies: Conduct long-term stability studies under various temperature and humidity conditions to understand the degradation profile of the formulation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound in experimental settings.
| Question ID | Question | Answer |
| SX-FAQ01 | What is the primary mechanism of action of this compound? | This compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist. It works by relaxing the smooth muscles in the airways of the lungs, leading to bronchodilation. It also has anti-inflammatory properties by inhibiting the release of mast cell mediators such as histamine, leukotrienes, and prostaglandins. |
| SX-FAQ02 | What are the key parameters to assess for in-vitro bioequivalence of this compound inhalation products? | Key in-vitro bioequivalence studies include: - Single Actuation Content (SAC): Measures the dose delivered per actuation. - Aerodynamic Particle Size Distribution (APSD): Determines the size distribution of the inhaled particles, which influences lung deposition. - Dissolution: Measures the rate at which the drug dissolves. |
| SX-FAQ03 | What are the accepted bioequivalence criteria for in-vivo pharmacokinetic studies? | For in-vivo pharmacokinetic studies, the 90% confidence intervals (CIs) for the geometric mean test-to-reference (T/R) ratios of both the area under the curve (AUC) and the maximum plasma concentration (Cmax) should fall within the limits of 80.00% to 125.00%. |
| SX-FAQ04 | Is this compound typically used as a monotherapy in asthma treatment? | No, Salmeterol should not be used as a monotherapy for asthma. It is recommended to be used as an adjunct therapy for patients who are not adequately controlled on other asthma medications, such as inhaled corticosteroids (ICS). The combination of Salmeterol with an ICS like Fluticasone Propionate has been shown to be effective. |
| SX-FAQ05 | What are the common side effects of this compound that might be observed in pre-clinical or clinical studies? | Common adverse effects include headache, throat irritation, increased heart rate, and tremors. In some cases, immediate hypersensitivity reactions such as urticaria, rash, and bronchospasm may occur. |
| SX-FAQ06 | How should this compound be administered in experimental settings? | This compound is typically administered via inhalation using devices such as a Dry Powder Inhaler (DPI) or a metered-dose inhaler (MDI). The choice of device and administration protocol should be consistent throughout the study to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound experiments.
Table 1: In-Vivo Bioequivalence Parameters
| Parameter | Acceptance Criteria | Reference |
| 90% CI for Geometric Mean T/R Ratio of AUC | 80.00% - 125.00% | |
| 90% CI for Geometric Mean T/R Ratio of Cmax | 80.00% - 125.00% |
Table 2: In-Vivo Study Dosing in a Mouse Model of COPD
| Treatment Group | Dose | Frequency | Duration | Reference |
| Salmeterol | 0.16 mg/kg | Once daily | 56 days | |
| Formoterol | 0.32 mg/kg | Once daily | 56 days | |
| Salmeterol + Formoterol | 0.16 mg/kg + 0.32 mg/kg | Once daily | 56 days |
Experimental Protocols
Protocol 1: In-Vitro Aerodynamic Particle Size Distribution (APSD) Measurement
Objective: To determine the aerodynamic particle size distribution of this compound from a dry powder inhaler (DPI) to ensure reproducibility and bioequivalence.
Materials:
-
This compound DPI (Test and Reference products)
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Collection plates/filters
-
Solvent for drug extraction (e.g., Methanol:Water mixture)
-
HPLC system with a validated method for this compound quantification
Methodology:
-
Apparatus Setup:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Coat the collection surfaces with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Connect the impactor to a vacuum pump through a flow meter.
-
-
Flow Rate Calibration:
-
Calibrate the flow rate through the impactor to a specified value (e.g., 60 L/min). The volume of air drawn should be 4 L.
-
-
Sample Actuation:
-
Insert a new DPI capsule/blister into the device.
-
Connect the DPI to the induction port of the impactor.
-
Activate the vacuum pump to draw air through the DPI for the specified duration to aerosolize the powder.
-
-
Drug Recovery:
-
Carefully disassemble the impactor.
-
Rinse each stage (including the induction port and pre-separator) with a known volume of extraction solvent to recover the deposited drug.
-
-
Quantification:
-
Analyze the drug content in the solvent from each stage using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Fine Particle Dose (FPD) and Mass Median Aerodynamic Diameter (MMAD).
-
Compare the APSD profiles of the test and reference products.
-
Protocol 2: In-Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To assess the bioequivalence of a test this compound formulation compared to a reference product in healthy human subjects.
Study Design:
-
Single-dose, randomized, two-way crossover study.
-
A washout period of at least 14 days between study periods.
Inclusion Criteria:
-
Healthy, non-smoking adults.
-
FEV1 ≥ 80% of predicted value.
Methodology:
-
Subject Screening and Enrollment:
-
Screen subjects based on inclusion/exclusion criteria.
-
Obtain informed consent.
-
-
Dosing:
-
Subjects should fast overnight before dosing.
-
Administer a single dose of the test or reference product.
-
To block systemic absorption from the gastrointestinal tract, a charcoal block may be administered before and after dosing.
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of Salmeterol using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, AUC0-t, and AUC0-inf for each subject.
-
-
Statistical Analysis:
-
Perform a statistical analysis to determine the 90% confidence intervals for the geometric mean T/R ratios of Cmax and AUC.
-
The bioequivalence is established if the 90% CIs fall within the 80.00% - 125.00% range.
-
Visualizations
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Caption: Experimental workflow for Aerodynamic Particle Size Distribution (APSD) analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of storage relative humidity on the dispersion of this compound powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agglomerate properties and dispersibility changes of this compound from powders for inhalation after storage at high relative humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Salmeterol Xinafoate and Formoterol Fumarate: Mechanism of Action and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Salmeterol xinafoate and formoterol fumarate are both long-acting β2-adrenergic receptor (LABA) agonists, pivotal in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Despite their classification within the same therapeutic class, their distinct pharmacological profiles, rooted in their unique mechanisms of action, dictate their clinical application. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development.
Core Mechanism of Action: β2-Adrenergic Receptor Activation
Both salmeterol and formoterol exert their therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a G-protein-coupled signaling cascade. The activated receptor couples with the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle, leading to bronchodilation.[1][2]
Distinguishing Molecular Interactions and Pharmacokinetics
The primary differences between salmeterol and formoterol lie in their chemical structures, which influence their interaction with the β2-receptor and the surrounding cell membrane. These differences manifest in their onset of action, duration of effect, and intrinsic efficacy.
This compound: The Exosite Binding Hypothesis
Salmeterol is characterized by a long, lipophilic phenylalkoxyalkyl side chain. This tail is crucial to its long duration of action, which is explained by the "exosite" or "anchoring" hypothesis.[3][4] According to this model, the saligenin head of the salmeterol molecule binds to the orthosteric active site of the β2-receptor, responsible for signal transduction. Simultaneously, the long lipophilic tail anchors to a secondary binding site, termed the "exosite," located within the receptor molecule or in the immediate vicinity.[3] This anchoring allows the active head of the molecule to repeatedly engage and disengage with the active site, providing sustained receptor activation for 12 hours or more. The crystal structure of the salmeterol-bound β2-adrenergic receptor has confirmed the location of this exosite, providing a structural basis for its high receptor subtype selectivity and long-lasting action. This anchoring mechanism, however, contributes to a slower onset of action as the molecule orients itself at the receptor site.
Formoterol Fumarate: The Membrane Depot and Diffusion Microkinetic Model
Formoterol is a moderately lipophilic molecule. Its prolonged duration of action is attributed to the "diffusion microkinetic" or "membrane depot" model. According to this theory, formoterol molecules diffuse into the lipid bilayer of the plasma membrane, forming a depot in close proximity to the β2-receptors. From this depot, the drug molecules gradually leach out to continuously activate the receptors, resulting in a sustained bronchodilator effect for up to 12 hours. Formoterol's adequate water solubility combined with its moderate lipophilicity allows for rapid diffusion to the receptor, explaining its fast onset of action, which is comparable to short-acting β2-agonists.
Quantitative Pharmacological Comparison
The distinct mechanisms of salmeterol and formoterol lead to measurable differences in their pharmacological parameters.
| Parameter | This compound | Formoterol Fumarate | Reference(s) |
| Receptor Affinity (pKi) | 8.3 ± 0.04 | 8.2 ± 0.09 | |
| Potency (pD2 / -log EC50) | 9.2 ± 0.03 | 8.9 ± 0.03 | |
| Intrinsic Activity (Emax) | Partial Agonist (~38-62% of Isoprenaline) | Full Agonist (~86-90% of Isoprenaline) | |
| Onset of Action | 15-30 minutes | 2-3 minutes | |
| Duration of Action | ≥ 12 hours | ≥ 12 hours | |
| Lipophilicity (log P) | High (log P ≈ 4.15) | Moderate |
Signaling Pathway and Binding Mechanism Diagrams
Caption: General signaling pathway for β2-adrenergic receptor activation.
Caption: Distinct binding mechanisms of Salmeterol and Formoterol.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of salmeterol and formoterol for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the β2-adrenergic receptor (e.g., guinea pig lung). Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol), and varying concentrations of the unlabeled competitor drug (salmeterol or formoterol).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Isolated Guinea Pig Tracheal Rings
This ex vivo assay measures the functional potency (EC50) and efficacy (Emax) of bronchodilators.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of connective tissue and cut it into rings (4-5 mm in length).
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a sustained contraction of the tracheal smooth muscle using an agent like histamine or methacholine.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of the β2-agonist (salmeterol or formoterol) to the organ bath.
-
Data Recording: Record the relaxation response at each drug concentration until a maximal response is achieved.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the concentration-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal relaxation effect).
Conclusion
This compound and formoterol fumarate, while both effective long-acting β2-agonists, operate through distinct molecular mechanisms that define their pharmacological and clinical characteristics. Salmeterol's "exosite" binding provides a stable, long-lasting effect but with a slower onset, positioning it as a pure maintenance therapy. Conversely, formoterol's "membrane depot" mechanism allows for both a rapid onset and a long duration of action, offering greater versatility. Formoterol's higher intrinsic activity classifies it as a full agonist, whereas salmeterol acts as a partial agonist. A thorough understanding of these differences, supported by quantitative data from robust experimental models, is essential for the rational design and development of future respiratory therapeutics.
References
- 1. Biphasic contraction of isolated guinea pig tracheal chains by superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Acting Beta2-Agonists in the Management of Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various long-acting beta2-agonists (LABAs) in the treatment of Chronic Obstructive Pulmonary Disease (COPD). The analysis is supported by a synthesis of data from multiple clinical trials and network meta-analyses, with a focus on key efficacy and safety parameters. Detailed experimental protocols for the primary endpoints are also provided to aid in the interpretation and replication of these findings.
Executive Summary
Long-acting beta2-agonists are a cornerstone in the management of COPD, providing sustained bronchodilation to improve lung function and alleviate symptoms. This guide focuses on a comparative analysis of five key LABAs: salmeterol, formoterol, indacaterol, olodaterol, and vilanterol. The primary endpoints for comparison include improvements in forced expiratory volume in one second (FEV1), health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ), dyspnea assessed by the Transition Dyspnea Index (TDI), and the rate of COPD exacerbations.
Overall, the evidence suggests that newer, once-daily LABAs, particularly indacaterol, may offer advantages in terms of FEV1 improvement. However, the choice of a specific LABA for a patient depends on a variety of factors, including dosing frequency, onset of action, and individual patient response.
Data Presentation: Comparative Efficacy of LABAs
The following tables summarize the comparative efficacy of different LABAs based on data from network meta-analyses of randomized controlled trials.
Table 1: Change from Baseline in Trough FEV1 (Liters) at 12 and 24 Weeks
| Treatment | Trough FEV1 Improvement (L) vs. Placebo (12 Weeks) | Trough FEV1 Improvement (L) vs. Placebo (24 Weeks) |
| Salmeterol 50 µg BID | 0.11 - 0.14 | 0.11 - 0.13 |
| Formoterol 12 µg BID | 0.10 - 0.13 | 0.10 - 0.12 |
| Indacaterol 75 µg OD | 0.14 - 0.17 | 0.14 - 0.16 |
| Indacaterol 150 µg OD | 0.17 - 0.20[1][2] | 0.17 - 0.19[1] |
| Indacaterol 300 µg OD | 0.18 - 0.21 | 0.18 - 0.20 |
| Olodaterol 5 µg OD | 0.11 - 0.13 | 0.11 - 0.13 |
| Olodaterol 10 µg OD | 0.12 - 0.15 | 0.12 - 0.14 |
| Vilanterol 25 µg OD | 0.13 - 0.16 | 0.13 - 0.15 |
Note: Values represent the range of mean differences observed in network meta-analyses. BID = twice daily, OD = once daily.
Table 2: Improvement in St. George's Respiratory Questionnaire (SGRQ) Total Score at 12 and 24 Weeks
| Treatment | SGRQ Total Score Improvement vs. Placebo (12 Weeks) | SGRQ Total Score Improvement vs. Placebo (24 Weeks) |
| Salmeterol 50 µg BID | -2.5 to -4.0 | -2.5 to -3.8 |
| Formoterol 12 µg BID | -2.3 to -3.8 | -2.3 to -3.6 |
| Indacaterol 75 µg OD | -3.0 to -4.5 | -2.8 to -4.3 |
| Indacaterol 150 µg OD | -3.5 to -5.0 | -3.3 to -4.8 |
| Indacaterol 300 µg OD | -3.8 to -5.5 | -3.6 to -5.3 |
| Olodaterol 5 µg OD | -2.8 to -4.2 | -2.7 to -4.0 |
| Olodaterol 10 µg OD | -3.0 to -4.5 | -2.8 to -4.3 |
| Vilanterol 25 µg OD | -3.2 to -4.8 | -3.0 to -4.6 |
Note: A decrease in SGRQ score indicates an improvement in health-related quality of life. A change of -4 units is considered the minimum clinically important difference.
Table 3: Improvement in Transition Dyspnea Index (TDI) Focal Score at 12 and 24 Weeks
| Treatment | TDI Focal Score Improvement vs. Placebo (12 Weeks) | TDI Focal Score Improvement vs. Placebo (24 Weeks) |
| Salmeterol 50 µg BID | 0.5 - 1.0 | 0.5 - 0.9 |
| Formoterol 12 µg BID | 0.6 - 1.1 | 0.6 - 1.0 |
| Indacaterol 75 µg OD | 0.8 - 1.3 | 0.8 - 1.2 |
| Indacaterol 150 µg OD | 1.0 - 1.5 | 1.0 - 1.4 |
| Indacaterol 300 µg OD | 1.1 - 1.7 | 1.1 - 1.6 |
| Olodaterol 5 µg OD | 0.6 - 1.1 | 0.6 - 1.0 |
| Olodaterol 10 µg OD | 0.7 - 1.2 | 0.7 - 1.1 |
| Vilanterol 25 µg OD | 0.7 - 1.2 | 0.7 - 1.1 |
Note: A higher TDI score indicates less dyspnea. A change of 1 unit is considered the minimum clinically important difference.
Table 4: Reduction in Annualized Rate of Moderate-to-Severe COPD Exacerbations
| Treatment | Rate Ratio vs. Placebo |
| Salmeterol 50 µg BID | 0.75 - 0.85 |
| Formoterol 12 µg BID | 0.78 - 0.88 |
| Indacaterol 150 µg OD | 0.70 - 0.80 |
| Vilanterol 25 µg OD | 0.72 - 0.82 |
Note: Data for all LABAs on this endpoint is not consistently reported in all meta-analyses. A rate ratio of <1 indicates a lower rate of exacerbations compared to placebo.
Experimental Protocols
1. Forced Expiratory Volume in 1 Second (FEV1) Measurement
-
Objective: To assess the degree of airflow limitation.
-
Procedure: Spirometry is performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines. Patients perform a forced vital capacity (FVC) maneuver by inhaling maximally and then exhaling as forcefully and completely as possible into a spirometer. The FEV1 is the volume of air exhaled in the first second of this maneuver.
-
Data Collection: Pre- and post-bronchodilator FEV1 are measured. Post-bronchodilator measurements are typically taken 15-30 minutes after administration of a short-acting beta2-agonist. In clinical trials for long-acting agents, trough FEV1 is a key endpoint, measured at the end of the dosing interval (e.g., 24 hours post-dose for once-daily LABAs).
-
Analysis: The primary outcome is the change from baseline in trough FEV1.
2. St. George's Respiratory Questionnaire (SGRQ)
-
Objective: To measure health-related quality of life in patients with respiratory disease.
-
Procedure: The SGRQ is a self-administered questionnaire consisting of 50 items divided into three components: Symptoms, Activity, and Impacts. The recall period for the Symptoms section is typically the preceding 4 weeks, while the Activity and Impacts sections refer to the patient's current state.
-
Scoring: Scores for each component and a total score are calculated, ranging from 0 to 100, with higher scores indicating poorer health-related quality of life.
-
Analysis: The change from baseline in the SGRQ total score is the primary outcome. A decrease of 4 units is considered the minimal clinically important difference (MCID).
3. Transition Dyspnea Index (TDI)
-
Objective: To measure changes in dyspnea (shortness of breath) from a baseline state.
-
Procedure: The TDI is an interviewer-administered instrument that is used in conjunction with the Baseline Dyspnea Index (BDI). The BDI establishes the initial level of dyspnea. At follow-up visits, the interviewer uses the TDI to rate the change in dyspnea across three domains: functional impairment, magnitude of task, and magnitude of effort.
-
Scoring: The TDI focal score is the sum of the scores from the three domains and ranges from -9 (major deterioration) to +9 (major improvement).
-
Analysis: The primary outcome is the mean TDI focal score. A change of 1 unit is considered the MCID.
4. COPD Exacerbation Rate
-
Objective: To quantify the frequency of worsening of COPD symptoms requiring medical intervention.
-
Definition: A moderate-to-severe exacerbation is typically defined as a sustained worsening of the patient's condition from the stable state that requires treatment with systemic corticosteroids and/or antibiotics (moderate) or hospitalization (severe).
-
Data Collection: The number of exacerbations is recorded throughout the trial period.
-
Analysis: The exacerbation rate is calculated as the total number of exacerbations divided by the total patient-years of follow-up. This is often analyzed using Poisson regression or negative binomial regression models to compare rates between treatment groups.
Signaling Pathway of Long-Acting Beta2-Agonists
The therapeutic effect of LABAs is mediated through their interaction with the beta2-adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.
Caption: Signaling pathway of LABAs in bronchial smooth muscle cells.
Comparative Safety Profile
The safety profiles of the different LABAs are generally similar, with the most common adverse events being related to the stimulation of beta2-receptors.
Table 5: Common Adverse Events Associated with LABAs
| Adverse Event | Salmeterol | Formoterol | Indacaterol | Olodaterol | Vilanterol |
| Cardiovascular | |||||
| Tachycardia/Palpitations | Possible | Possible | Possible | Possible | Possible |
| Musculoskeletal | |||||
| Tremor | Possible | Possible | Possible | Possible | Possible |
| Metabolic | |||||
| Hypokalemia | Rare | Rare | Rare | Rare | Rare |
| Hyperglycemia | Rare | Rare | Rare | Rare | Rare |
| Respiratory | |||||
| Cough | Possible | Possible | Possible | Possible | Possible |
| Nasopharyngitis | Possible | Possible | Possible | Possible | Possible |
Cardiovascular safety is a key consideration with LABA therapy. While an increased risk of cardiovascular events has been a concern, large-scale clinical trials in patients with COPD have generally not shown a significant increase in severe cardiovascular events with LABA monotherapy compared to placebo. However, caution is advised in patients with pre-existing cardiovascular disease.
Conclusion
The selection of a long-acting beta2-agonist for the treatment of COPD should be individualized, taking into account the comparative efficacy, safety profile, dosing frequency, and patient preference. Network meta-analyses suggest that once-daily LABAs, such as indacaterol, may offer superior bronchodilation as measured by trough FEV1. However, all LABAs included in this analysis have demonstrated clinical benefits in improving lung function, health status, and reducing dyspnea in patients with COPD. Continuous monitoring of patients for both efficacy and potential side effects is crucial for optimizing long-term management. Further head-to-head clinical trials are warranted to provide more definitive comparisons between the different LABA agents.
References
Validating the Efficacy of Salmeterol Xinafoate In Vivo: A Comparative Guide
Salmeterol xinafoate, a long-acting beta2-adrenergic agonist (LABA), is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Its efficacy in providing long-lasting bronchodilation has been extensively validated in numerous in vivo studies. This guide provides a comparative analysis of this compound's performance against other key inhaled therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by selectively binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] This interaction initiates a signaling cascade that leads to bronchodilation. Upon binding, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of the airway smooth muscle and a decrease in airway resistance.
Comparative Efficacy: In Vivo Data
The in vivo efficacy of this compound is most commonly assessed by its impact on key pulmonary function parameters, primarily the Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF). The following tables summarize the comparative efficacy of this compound against other widely used long-acting bronchodilators.
FEV1 Improvement: Salmeterol vs. Comparators
Forced Expiratory Volume in 1 second (FEV1) is a critical measure of lung function, and its improvement is a primary endpoint in clinical trials for bronchodilators.
| Drug Class | Comparator | Dosage | Indication | Mean Change from Baseline in FEV1 (Liters) | Study Duration | Reference |
| LABA | This compound | 50 µg twice daily | COPD | +0.09 L (vs. Placebo) | 6 months | [2] |
| LABA | Formoterol Fumarate | 12 µg twice daily | COPD | +0.13 L (at 5 min post-dose) | 28 days | [3] |
| LABA | Indacaterol | 150 µg once daily | COPD | +0.15 L (vs. Placebo) | 12 weeks | |
| LABA | This compound | 50 µg twice daily | Asthma | Maximal increase of 25% | Single dose | |
| LABA | Formoterol Fumarate | 24 µg | Asthma | Maximal increase of 27% | Single dose | |
| LAMA | Tiotropium Bromide | 18 µg once daily | COPD | +0.14 L (vs. Placebo) | 6 months |
Peak Expiratory Flow (PEF) Improvement
Peak Expiratory Flow (PEF) provides a measure of the maximum speed of expiration and is a useful indicator of airway obstruction.
| Drug Class | Comparator | Dosage | Indication | Mean Change from Baseline in PEF (L/min) | Study Duration | Reference |
| LABA | This compound | 50 µg twice daily | Asthma | Data not consistently reported in comparative trials | - | - |
| LABA | Formoterol Fumarate | 12 µg twice daily | Asthma | Data not consistently reported in comparative trials | - | - |
| LAMA | Tiotropium Bromide | 18 µg once daily | COPD | Data not consistently reported in comparative trials | - | - |
Experimental Protocols
The validation of this compound's efficacy relies on rigorous in vivo experimental designs, primarily through randomized controlled clinical trials in human subjects and preclinical studies in animal models.
Human Clinical Trial Protocol: A Generalized Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an inhaled bronchodilator like this compound.
References
- 1. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Faster onset of action of formoterol versus salmeterol in patients with chronic obstructive pulmonary disease: a multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Salmeterol Xinafoate vs. Short-Acting Beta-Agonists: A Preclinical Comparative Guide
In the landscape of preclinical respiratory research, the evaluation of bronchodilators is paramount. This guide provides a detailed comparison of the long-acting beta-2 agonist (LABA) Salmeterol Xinafoate and traditional short-acting beta-agonists (SABAs), focusing on their performance in preclinical models. The following sections present quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Efficacy and Potency: A Quantitative Comparison
The relative potency and duration of action of Salmeterol and SABAs have been characterized in various preclinical models, with the guinea pig isolated trachea being a cornerstone for in vitro assessment.
| Parameter | Salmeterol | Salbutamol (Albuterol) | Formoterol | Animal Model | Source(s) |
| Potency (-log EC50) | ~7.50 | ~7.82 | ~9.32 | Guinea Pig Trachea (Carbachol-induced contraction) | |
| Onset of Action | Slower | Rapid | Rapid | Guinea Pig Trachea | |
| Duration of Bronchodilation (in vivo) | > 6 hours | < 1.5 hours | > 5 hours | Conscious Guinea Pig (Histamine-induced bronchoconstriction) | |
| Inhibition of Plasma Protein Extravasation (PPE) Duration | > 6 hours | 1-2 hours | 2-4 hours | Guinea Pig Skin (Bradykinin-induced) | |
| Inhibition of Neutrophil Accumulation | Effective | No effect | Effective only at suprabronchodilator doses | Guinea Pig Skin (Zymosan-induced) | |
| Inhibition of Eosinophil Accumulation | Effective | Not reported | Effective | Guinea Pig Lung (PAF-induced) |
Signaling Pathways and Molecular Interactions
The therapeutic effects of both Salmeterol and SABAs are mediated through the activation of the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor. Upon agonist binding, a conformational change in the receptor activates the associated stimulatory G protein (Gs), leading to a cascade of intracellular events.
Salmeterol's long duration of action is attributed to its high lipophilicity, allowing it to remain in the cell membrane and re-engage with the receptor over an extended period.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used to evaluate and compare Salmeterol and SABAs.
In Vivo Bronchodilation Assessment in Conscious Guinea Pigs
This model assesses the ability of a compound to protect against bronchoconstriction induced by an inhaled irritant like histamine.
Workflow:
Protocol Steps:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are accustomed to the whole-body plethysmography chambers.
-
Baseline Measurement: Baseline respiratory parameters, such as specific airway conductance (sGaw), are recorded.
-
Drug Administration: Animals are exposed to an aerosolized solution of Salmeterol, a SABA (e.g., salbutamol), or a vehicle control.
-
Bronchial Challenge: At various time points post-drug administration, animals are challenged with an aerosolized bronchoconstrictor, typically histamine.
-
Post-Challenge Measurement: The degree of bronchoconstriction is measured by recording the change in respiratory parameters.
-
Data Analysis: The protective effect of the drug is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle control.
Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This model is used to evaluate the anti-inflammatory and bronchodilator effects of compounds in the context of allergic airway inflammation.
Workflow:
Protocol Steps:
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on days 0 and 7.
-
Drug Treatment: Prior to the allergen challenge, animals are treated with inhaled Salmeterol, a SABA, or vehicle.
-
Ovalbumin Challenge: On day 21, conscious animals are challenged with an aerosol of OVA to induce an allergic airway response.
-
Efficacy Readouts:
-
Airway Responsiveness: Bronchoconstriction is measured using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): At the end of the study, animals are euthanized, and a BAL is performed to collect airway immune cells.
-
Cell Differentials: The number of eosinophils, neutrophils, and other inflammatory cells in the BAL fluid is determined.
-
Cytokine Analysis: Levels of inflammatory mediators in the BAL fluid can be quantified using methods like ELISA.
-
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This model is employed to assess the anti-inflammatory properties of test compounds in a model of acute lung inflammation.
Protocol Steps:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Drug Administration: Mice are pre-treated with Salmeterol, a SABA, or vehicle, often via intranasal or intratracheal administration.
-
LPS Challenge: A solution of LPS from a gram-negative bacterium (e.g., E. coli) is administered intranasally or intratracheally to induce an inflammatory response in the lungs.
-
Sample Collection: At a specified time point after LPS challenge (typically 4-24 hours), animals are euthanized.
-
Inflammatory Readouts:
-
BAL Fluid Analysis: BAL is performed to collect inflammatory cells and mediators.
-
Cell Counts: Total and differential cell counts (especially neutrophils) are determined.
-
Cytokine and Chemokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC) in the BAL fluid are measured by ELISA or other immunoassays.
-
Lung Histology: Lung tissue can be collected for histological analysis to assess the extent of inflammation and tissue damage.
-
Safety and Tolerability in Preclinical Models
While comprehensive head-to-head preclinical safety data is limited, cardiovascular safety is a key consideration for beta-2 agonists. Conscious telemetry in animals like dogs or non-human primates is the gold standard for assessing potential cardiovascular liabilities.
Typical Cardiovascular Safety Assessment:
-
Animal Model: Beagle dogs or Cynomolgus monkeys instrumented with telemetry devices.
-
Parameters Monitored: Continuous measurement of electrocardiogram (ECG), heart rate, and blood pressure.
-
Study Design: A crossover design is often used where animals receive the test compound (Salmeterol or SABA) and a vehicle control on separate occasions.
-
Data Analysis: Changes in cardiovascular parameters from baseline and compared to the vehicle control are analyzed to identify any potential adverse effects.
Summary and Conclusion
Preclinical studies demonstrate that this compound exhibits a distinct pharmacological profile compared to SABAs. Its prolonged duration of action in both in vitro and in vivo models is a key differentiator, which is attributed to its unique molecular structure and high lipophilicity. While SABAs offer rapid onset of action, their effects are transient. In models of allergic inflammation, Salmeterol has shown potential anti-inflammatory effects by inhibiting the accumulation of key inflammatory cells.
The choice between Salmeterol and a SABA in a preclinical research setting will depend on the specific scientific question being addressed. For studies investigating sustained bronchodilation or the long-term modulation of airway inflammation, Salmeterol is a more appropriate tool. Conversely, for studies focused on acute bronchoprotection or reversal of bronchoconstriction, a SABA would be the compound of choice. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible preclinical comparisons of these important classes of respiratory drugs.
A Head-to-Head Comparison of Salmeterol and Other Long-Acting Beta-Agonists (LABAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Salmeterol with other prominent long-acting beta-agonists (LABAs): Formoterol, Indacaterol, Olodaterol, and Vilanterol. The information presented is intended to support research and development efforts in respiratory therapeutics by offering a consolidated overview of key performance characteristics, supported by experimental data and detailed methodologies.
Molecular and Pharmacological Profile
The therapeutic efficacy of LABAs is rooted in their interaction with the β2-adrenergic receptor (β2AR), a G-protein coupled receptor. Activation of this receptor in the smooth muscle of the airways initiates a signaling cascade that leads to bronchodilation. Key molecular and pharmacological parameters that differentiate these agents are summarized below.
Data Presentation: Receptor Binding Affinity and Selectivity
The affinity of a LABA for the β2AR and its selectivity over the β1-adrenergic receptor (β1AR) are critical determinants of its potency and potential for off-target cardiac effects. The table below presents the negative logarithm of the inhibitor constant (pKi) values for Salmeterol and its comparators. Higher pKi values indicate greater binding affinity.
| Long-Acting Beta-Agonist | pKi at β2AR | pKi at β1AR | β2/β1 Selectivity Ratio | Reference |
| Salmeterol | 8.3 | 5.7 | ~400 | [1] |
| Formoterol | 8.2 | 6.25 | ~90 | [1] |
| Indacaterol | - | - | - | |
| Olodaterol | - | - | - | |
| Vilanterol | - | - | - |
Data for Indacaterol, Olodaterol, and Vilanterol pKi values from a single comparative source were not available in the search results. It is important to note that binding affinities can vary based on the specific experimental conditions and cell systems used.
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The binding of a LABA to the β2AR triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand (in this case, a LABA) and its receptor. This workflow outlines the key steps in a competitive binding assay to determine the binding affinity (Ki) of a test compound.
Head-to-Head Clinical Performance
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in a patient population. The following tables summarize key findings from head-to-head comparison studies involving Salmeterol and other LABAs in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD).
Data Presentation: Onset and Duration of Action
| Comparison | Onset of Action | Duration of Action | Indication | Reference |
| Salmeterol vs. Formoterol | Formoterol has a more rapid onset of action. | Both provide bronchodilation for at least 12 hours. | Asthma & COPD | [4] |
| Salmeterol vs. Indacaterol | Indacaterol has a faster onset of action. | Indacaterol is an ultra-LABA with a 24-hour duration. | COPD | |
| Salmeterol vs. Vilanterol | Vilanterol has a faster onset of action. | Vilanterol is an ultra-LABA with a 24-hour duration. | Asthma |
Data Presentation: Clinical Efficacy in COPD
| Comparison | Trough FEV1 | Peak FEV1 | St. George's Respiratory Questionnaire (SGRQ) | Transition Dyspnea Index (TDI) | Reference |
| Salmeterol (50 µg BID) vs. Indacaterol (150 µg OD) | Indacaterol showed a statistically significant greater improvement. | Indacaterol demonstrated a greater peak effect. | Both improved SGRQ scores, with a greater improvement favoring Indacaterol. | Both improved TDI scores, with a greater improvement favoring Indacaterol. | |
| Salmeterol/Fluticasone (50/500 µg BID) vs. Tiotropium/Olodaterol (5/5 µg OD) | Tiotropium/Olodaterol demonstrated superior improvement in FEV1 AUC0–12 and FEV1 AUC0–24. | Tiotropium/Olodaterol showed a greater peak FEV1 response. | Not reported in the direct comparison. | Not reported in the direct comparison. |
Data Presentation: Clinical Efficacy in Asthma
| Comparison | Weighted Mean FEV1 (0-24h) | Asthma Control Questionnaire (ACQ) | Asthma Quality of Life Questionnaire (AQLQ) | Reference |
| Salmeterol/Fluticasone Propionate (50/250 µg BID) vs. Vilanterol/Fluticasone Furoate (25/100 µg OD) | No statistically significant difference observed. | No significant difference. | No significant difference. |
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of a test LABA for the human β2-adrenergic receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
-
Test LABAs (Salmeterol, Formoterol, etc.) at various concentrations.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 150 µL of membrane suspension, and 50 µL of [3H]-CGP 12177 (at a concentration near its Kd, e.g., 0.2 nM).
-
Non-specific Binding: 50 µL of Propranolol (10 µM), 150 µL of membrane suspension, and 50 µL of [3H]-CGP 12177.
-
Competition Binding: 50 µL of the test LABA at various concentrations (e.g., 10^-11 to 10^-5 M), 150 µL of membrane suspension, and 50 µL of [3H]-CGP 12177.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
Objective: To measure the functional potency and efficacy of a test LABA in activating adenylyl cyclase.
Materials:
-
Cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor.
-
Test LABAs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
[α-32P]ATP.
-
GTP (10 µM).
-
Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex and Alumina columns for cAMP separation.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing:
-
Assay buffer.
-
ATP regenerating system.
-
GTP.
-
Test LABA at various concentrations.
-
Cell membrane preparation (10-20 µg protein).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding [α-32P]ATP.
-
Incubation: Incubate at 37°C for 10-15 minutes.
-
Termination: Stop the reaction by adding the Stop Solution and boiling for 3 minutes.
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of cAMP produced (pmol/mg protein/min).
-
Plot the cAMP production against the logarithm of the LABA concentration to generate a dose-response curve.
-
Determine the EC50 (concentration of LABA that produces 50% of the maximal response) and Emax (maximal effect) from the curve.
-
Conclusion
This guide provides a comparative overview of Salmeterol and other key LABAs, highlighting their differences in molecular pharmacology and clinical performance. While Salmeterol remains a widely used and effective long-acting bronchodilator, newer agents such as Indacaterol, Olodaterol, and Vilanterol offer the potential for once-daily dosing and, in some head-to-head comparisons, have demonstrated superior or faster onset of bronchodilation. The choice of a specific LABA in a research or clinical setting will depend on a variety of factors, including the desired onset and duration of action, the specific patient population, and the overall therapeutic strategy. The experimental protocols provided herein offer a foundation for further in-vitro and preclinical evaluation of these and other novel respiratory compounds.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Salmeterol Xinafoate Formulations in Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Salmeterol Xinafoate formulations based on data from clinical trials. This compound, a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is delivered through various inhalation devices, primarily dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs). This guide synthesizes pharmacokinetic, pharmacodynamic, and clinical efficacy data from comparative studies to assist in the evaluation of different this compound formulations.
Pharmacokinetic Performance
The systemic exposure of Salmeterol is a key parameter in assessing the bioequivalence of different formulations and inhaler devices. Pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) are critical endpoints in these studies.
Bioequivalence of Pressurized Metered-Dose Inhaler (pMDI) Formulations
Bioequivalence studies are fundamental in the development of generic inhaled products. These trials typically compare a test formulation to a reference product to ensure they deliver the drug to the lungs in a comparable manner.
A series of four pharmacokinetic studies in healthy volunteers evaluated the bioequivalence between a test and a reference formulation of this compound/Fluticasone Propionate HFA pMDI at two different strengths (25/125 mcg and 25/250 mcg per actuation).[3][4][5] The studies employed a single-dose, randomized, crossover design. To differentiate between pulmonary and gastrointestinal absorption, two of the studies utilized a charcoal blockade. The results demonstrated that the 90% confidence intervals (CI) for both Cmax and AUC from time zero to the last quantifiable concentration (AUC0-t) for Salmeterol fell within the pre-defined bioequivalence range of 80-125%. This indicates that the test and reference pMDI formulations are bioequivalent in their rate and extent of absorption.
Table 1: Pharmacokinetic Bioequivalence of Salmeterol in pMDI Formulations
| Strength (mcg) | Condition | Pharmacokinetic Parameter | 90% Confidence Interval | Conclusion |
| 25/250 | Without Charcoal Blockade | Cmax | 83.44 - 100.29 | Bioequivalent |
| AUC0-t | 104.08 - 120.08 | Bioequivalent | ||
| 25/125 | Without Charcoal Blockade | Cmax | 88.33 - 106.08 | Bioequivalent |
| AUC0-t | 100.49 - 114.88 | Bioequivalent | ||
| 25/250 | With Charcoal Blockade | Cmax | 94.10 - 113.20 | Bioequivalent |
| AUC0-t | 96.44 - 116.69 | Bioequivalent | ||
| 25/125 | With Charcoal Blockade | Cmax | 100.70 - 115.72 | Bioequivalent |
| AUC0-t | 104.99 - 122.70 | Bioequivalent |
Data sourced from bioequivalence studies in healthy volunteers.
Comparison of Dry Powder Inhaler (DPI) and Pressurized Metered-Dose Inhaler (pMDI) Formulations
Clinical trials have also compared the performance of Salmeterol delivered via different types of inhalers, most commonly DPIs and pMDIs. These studies often assess both pharmacokinetic profiles and clinical efficacy.
One study compared a Salmeterol/Fluticasone Propionate combination delivered via a capsule-based DPI (Rotahaler®) and a multidose DPI (Diskus®) in patients with asthma and COPD. The results showed that the plasma AUC and Cmax for both drugs were higher for the Rotahaler®, indicating that the two inhalers were not bioequivalent in terms of systemic exposure. Another study comparing two different DPIs found that while there were no statistically significant differences in the improvement of pulmonary function, there were notable differences in the pharmacokinetic profiles. Peak plasma concentrations of Salmeterol were higher from one DPI, while the total extent of absorption (AUC) was greater with the other, which was attributed to more extensive oral absorption of the swallowed portion of the dose.
In a real-world retrospective matched cohort study of COPD patients, those using a pMDI for a Salmeterol/Fluticasone Propionate combination had fewer moderate-to-severe exacerbations compared to those using a DPI at an equivalent dosage.
Table 2: Pharmacokinetic Comparison of Salmeterol in Different Inhaler Formulations
| Comparison | Study Population | Key Findings |
| Capsule-based DPI (Rotahaler®) vs. Multidose DPI (Diskus®) | Asthma and COPD patients | Plasma AUC and Cmax for Salmeterol were higher for Rotahaler®. The inhalers were not considered bioequivalent in terms of systemic exposure. |
| Two different DPIs | Asthma patients | No statistically significant differences in FEV1 increase. One DPI showed higher Cmax, while the other had a 40% greater AUC for Salmeterol. |
| pMDI vs. DPI | COPD patients (retrospective study) | pMDI users had fewer moderate-to-severe exacerbations compared to DPI users at an equivalent dosage. |
Pharmacodynamic and Clinical Efficacy
The ultimate measure of a drug formulation's performance is its ability to elicit the desired therapeutic effect. For Salmeterol, this is primarily assessed by improvements in lung function, such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF).
A multicenter, randomized, double-blind, parallel-group study involving 498 adolescents and adults with mild-to-moderate asthma compared the efficacy of Salmeterol powder (50 mcg twice daily via Diskus) and Salmeterol aerosol (42 mcg twice daily via MDI) against a placebo over 12 weeks. Both active formulations produced significant improvements in FEV1 and PEF, and there were no significant differences in the efficacy between the two Salmeterol formulations.
Another study comparing a Salmeterol/Fluticasone combination delivered by a DPI versus a pMDI in asthmatic patients found that while both treatment groups showed improvements in respiratory resistance and fractional exhaled nitric oxide (FeNO), certain parameters like respiratory reactance and asthma control test scores improved only in the pMDI group. This suggests that the pMDI formulation may produce a stronger anti-inflammatory and bronchodilatory effect in some patients.
Table 3: Clinical Efficacy Comparison of Salmeterol Formulations
| Comparison | Study Population | Key Efficacy Endpoints | Outcome |
| Salmeterol Powder (Diskus) vs. Salmeterol Aerosol (MDI) | Adolescents and adults with mild-to-moderate asthma | FEV1, PEF, asthma symptoms, nighttime awakenings, supplemental albuterol use | Both formulations were significantly more effective than placebo with no significant difference in efficacy between them. |
| Salmeterol/Fluticasone DPI vs. pMDI | Asthmatic patients | Respiratory resistance (R5), reactance (X5), FeNO, Asthma Control Test (ACT) score | Both groups showed improvement in R5 and FeNO. X5 and ACT score improved only in the pMDI group. |
Experimental Protocols
The methodologies employed in these clinical trials are crucial for interpreting the results. Below are summaries of typical experimental protocols for bioequivalence and clinical efficacy studies of this compound formulations.
Bioequivalence Study Protocol
-
Study Design: A single-dose, randomized, open-label, four-period, fully replicate, crossover design is often used. A washout period of at least 14 days is maintained between treatment periods.
-
Subjects: Healthy adult volunteers are typically enrolled.
-
Treatments: Subjects receive a single dose of the test and reference formulations. To assess pulmonary deposition, studies may include arms with and without oral activated charcoal administration to block gastrointestinal absorption.
-
Pharmacokinetic Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 5, 8, 17, 25, 50 minutes, and 1, 2, 4, 6, 8, 10, 12, 14, 16, 18, 24, and 36 hours).
-
Bioanalytical Method: Plasma concentrations of Salmeterol are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated and statistically analyzed. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean test-to-reference ratio of Cmax and AUC fall within the 80.00% to 125.00% range.
Clinical Efficacy Study Protocol
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group, placebo-controlled design is common for comparing different formulations. The treatment duration is typically several weeks (e.g., 12 weeks).
-
Subjects: Patients with a confirmed diagnosis of asthma or COPD meeting specific inclusion criteria (e.g., pre-bronchodilator FEV1 within a certain range) are recruited.
-
Interventions: Patients are randomized to receive one of the test formulations, a reference formulation, or a placebo.
-
Efficacy Assessments:
-
Spirometry: FEV1 is measured at baseline and at various time points throughout the study, including serial measurements over 12 hours post-dose.
-
Peak Expiratory Flow (PEF): Patients may record their morning and evening PEF daily.
-
Symptom Scores and Rescue Medication Use: Patients often maintain diaries to record asthma symptoms, nighttime awakenings, and the use of supplemental short-acting beta-agonists.
-
-
Safety Assessments: Monitoring of vital signs, electrocardiograms (ECGs), and the occurrence of adverse events.
-
Statistical Analysis: Efficacy endpoints are compared between treatment groups using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Visualization
Salmeterol Signaling Pathway
Salmeterol acts as a long-acting agonist at the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to bronchodilation. A key feature of Salmeterol's action is that while it stimulates G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, it does not significantly induce receptor internalization or degradation, which may contribute to its prolonged duration of action.
Caption: Salmeterol's mechanism of action leading to bronchodilation.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a clinical trial designed to assess the bioequivalence of two this compound formulations.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Pharmacokinetics of Salmeterol and Fluticasone Propionate Delivered in Combination via Easyhaler and Diskus Dry Powder Inhalers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Fluticasone Propionate/Salmeterol Hydrofluoroalkane 134a Metered-Dose-Inhaler Compared with Fluticasone Propionate/Salmeterol Diskus in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Salmeterol and Formoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two widely used long-acting β2-adrenergic receptor agonists (LABAs), Salmeterol and Formoterol. The information presented is supported by experimental data to aid in research and drug development endeavors.
Core Pharmacological Properties: A Tabular Comparison
The following tables summarize the key quantitative pharmacological parameters of Salmeterol and Formoterol, facilitating a direct comparison of their profiles.
Table 1: Receptor Binding and Functional Potency
| Parameter | Salmeterol | Formoterol | Reference |
| β2-Adrenergic Receptor Affinity (pKi) | 8.3 ± 0.04 | 8.2 ± 0.09 | [1] |
| β1-Adrenergic Receptor Affinity (pKi) | 5.7 ± 0.04 | 6.25 ± 0.06 | [1] |
| Functional Potency (pD2) in Guinea Pig Trachea | 7.50 ± 0.13 - 9.2 ± 0.03 | 8.56 - 8.9 ± 0.03 | [1][2][3] |
| Intrinsic Activity | Partial Agonist | Full Agonist |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Salmeterol | Formoterol | Reference |
| Lipophilicity (Log P) | High | Moderate | |
| Onset of Action | Slower (10-20 minutes) | Rapid (1-3 minutes) | |
| Duration of Action | ~12 hours | ~12 hours |
Table 3: Comparative Clinical Efficacy in Asthma (Change in FEV1)
| Study | Drug & Dose | Change in FEV1 from Baseline | Time Point | Reference |
| Salehifar et al. | Salmeterol 50 µg | +8.7% | 3 minutes | |
| Formoterol 18 µg | +12.2% | 3 minutes | ||
| Cazzola et al. | Salmeterol 50 µg | No significant difference vs. Formoterol | 12 hours | |
| Formoterol 12 µg | No significant difference vs. Salmeterol | 12 hours |
Table 4: Comparative Clinical Efficacy in COPD (Change in FEV1)
| Study | Drug & Dose | Change in FEV1 from Baseline (Liters) | Time Point | Reference |
| Côté et al. | Salmeterol 50 µg BID | +0.07 L | 5 minutes (Day 28) | |
| Formoterol 12 µg BID | +0.13 L | 5 minutes (Day 28) | ||
| Salmeterol 50 µg BID | +0.07 L | 30 minutes (Day 28) | ||
| Formoterol 12 µg BID | +0.17 L | 30 minutes (Day 28) |
Key Pharmacological Distinctions
Salmeterol and Formoterol, while both classified as long-acting β2-agonists, exhibit distinct pharmacological profiles that influence their clinical application.
Receptor Agonism: A primary difference lies in their intrinsic activity at the β2-adrenergic receptor. Formoterol is a full agonist, capable of eliciting a maximal response from the receptor. In contrast, Salmeterol is a partial agonist, producing a submaximal response even at saturating concentrations. This distinction may have implications for their efficacy in severe bronchoconstriction.
Onset and Duration of Action: Formoterol is characterized by a rapid onset of action, typically within 1 to 3 minutes, which is comparable to short-acting β2-agonists. Salmeterol has a slower onset, with bronchodilation beginning at around 10 to 20 minutes. Despite this difference in onset, both drugs maintain their therapeutic effect for approximately 12 hours.
Physicochemical Properties: The differences in their onset of action can be partly attributed to their physicochemical properties. Salmeterol possesses high lipophilicity, which is thought to contribute to its longer residence time in the cell membrane, acting as a depot. Formoterol has moderate lipophilicity, allowing for quicker access to the receptor.
Signaling Pathways of β2-Adrenergic Receptor Agonists
The binding of Salmeterol or Formoterol to the β2-adrenergic receptor initiates a cascade of intracellular events, primarily leading to bronchodilation. The canonical pathway involves the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of Salmeterol and Formoterol for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the β2-adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand with known high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177) is used.
-
Increasing concentrations of the unlabeled competitor drug (Salmeterol or Formoterol) are added to the reaction tubes containing the membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activation Assay for Functional Potency (pD2)
This assay measures the ability of Salmeterol and Formoterol to stimulate the production of cAMP, a key second messenger in the β2-adrenergic receptor signaling pathway.
1. Cell Culture and Preparation:
-
Cells expressing the β2-adrenergic receptor are cultured to an appropriate density.
-
On the day of the assay, the cells are washed and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Agonist Stimulation:
-
Increasing concentrations of the β2-agonist (Salmeterol or Formoterol) are added to the cell suspension.
-
A positive control, such as isoproterenol, is typically included.
-
The cells are incubated with the agonist for a specific time at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Measurement:
-
The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP produced at each agonist concentration is determined from the standard curve.
-
The data are plotted as a concentration-response curve, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
The pD2 value is the negative logarithm of the EC50.
Caption: Workflow for an adenylyl cyclase activation assay.
Logical Relationship of Pharmacological Differences
The distinct pharmacological characteristics of Salmeterol and Formoterol are interconnected and ultimately determine their clinical profiles.
Caption: Interplay of pharmacological properties.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the interaction between formoterol and salmeterol in guinea-pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salmeterol Xinafoate: A Guide for Laboratory Professionals
The safe and compliant disposal of Salmeterol Xinafoate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of both the active pharmaceutical ingredient (API) and finished dosage forms like inhalers is essential to mitigate risks and adhere to regulatory standards. Improper disposal can lead to environmental contamination and potential health hazards.[1]
Disposal of Bulk this compound Powder
For this compound in its pure, powdered form, typically used in research and development, specific handling and disposal protocols must be followed. This substance is a potent pharmacological agent, and its disposal is governed by regulations for chemical waste.
Recommended Disposal Method:
The universally recommended method for the disposal of bulk this compound is incineration.[2][3] This process should be carried out by a licensed hazardous material disposal company. The ideal equipment is a chemical incinerator that includes an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
Key Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including nitrile or neoprene gloves, protective goggles, and a respirator (P3) in situations where dust may be generated.
-
Containment: Spilled or waste powder should be carefully collected without creating dust and placed into a tightly sealed, clearly labeled container for disposal.
-
Regulatory Compliance: Waste generators are responsible for determining if the chemical waste is classified as hazardous under local, regional, and national regulations. All disposal activities must be in full compliance with these regulations.
-
Environmental Protection: Under no circumstances should this compound be discharged into drains, sewers, or the general environment.
Disposal of this compound Inhalers
Expired or unused inhalers from clinical or laboratory settings require special handling because they contain residual medication and pressurized propellants. These devices are often considered hazardous medical waste and cannot be disposed of in standard trash. The pressurized canisters pose an explosion risk if punctured or exposed to high heat, such as in an incinerator.
Recommended Disposal Options:
-
Pharmaceutical Take-Back Programs: The most recommended method is to use a medication take-back program. Many pharmacies and healthcare facilities offer these services for expired or unwanted medications.
-
Manufacturer Mail-Back Programs: Some pharmaceutical manufacturers provide mail-back programs for the safe disposal of their products.
-
Consult Local Waste Authorities: Contact your local trash and recycling facility for specific guidance on disposing of inhalers, as regulations can vary.
Crucial Safety Warning: Never throw inhalers into a fire or incinerator, and do not puncture the canisters.
Quantitative Data Summary
The procedural guidelines for the disposal of this compound do not provide specific quantitative data for comparison. The focus of safety data sheets and environmental health guidelines is on procedural steps and regulatory compliance rather than quantitative thresholds for disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Salmeterol Xinafoate
Essential Safety and Handling Guide for Salmeterol Xinafoate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmacologically active material. Occupational exposure, even to small amounts, may cause physiological effects[1]. It is classified as causing serious eye irritation and may cause damage to the cardiovascular system[1]. It can also cause allergic respiratory and skin reactions[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound. Selections should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye/Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield.[1][3] | Required to prevent eye irritation from dust or splashes. For tasks with a higher risk of splashing, use goggles or a face shield over safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Gloves must comply with EC Directive 89/686/EEC and the EN374 standard. Inspect gloves before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat, disposable overalls, or other suitable protective clothing. | Wear to prevent skin contact. For tasks that generate significant dust, disposable overalls are recommended. Contaminated clothing must be removed and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator (or equivalent) is required for open handling or when engineering controls are insufficient. | Use a respirator with a P3 filter for open handling, providing a minimum protection factor of 200. A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound minimizes the risk of exposure. The following procedural guidance outlines the key steps from preparation to storage.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation, such as a chemical fume hood, to control exposure. For laboratory operations involving powders, a ventilated balance enclosure or glovebox is recommended.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before beginning work.
-
Designate a specific area for handling potent compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls (e.g., fume hood) are functioning correctly.
-
-
Weighing and Transfer:
-
Handle the substance as a solid to avoid generating dust and aerosols.
-
When weighing, use a ventilated balance enclosure to contain any airborne particles.
-
During transfers, keep containers covered as much as possible.
-
-
General Laboratory Practice:
-
Avoid all contact with the substance on skin, eyes, or clothing. Do not breathe dust.
-
Prohibit eating, drinking, and smoking in the handling area.
-
After handling, wash hands and other exposed skin thoroughly.
-
Clean equipment and work surfaces with a suitable detergent or solvent after use to remove residual contamination.
-
Storage Procedures
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Keep the substance locked up and out of the reach of children.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Refer to the manufacturer's certificate for specific storage temperature conditions.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this compound and its container at an approved waste disposal plant. A chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method.
-
Environmental Precautions: Do not allow the substance to enter sewers, drains, water courses, or the ground.
-
Contaminated Materials: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself. Follow all label warnings on empty containers.
Emergency Procedures and First Aid
In case of accidental exposure, follow these immediate first-aid measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or other symptoms persist, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Keep the eye wide open while rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
